molecular formula C4H12ClNO B1280014 (2S)-4-aminobutan-2-ol hydrochloride CAS No. 1807920-03-1

(2S)-4-aminobutan-2-ol hydrochloride

Cat. No.: B1280014
CAS No.: 1807920-03-1
M. Wt: 125.6 g/mol
InChI Key: MJFFBSGGCNBWLJ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-aminobutan-2-ol hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-4-aminobutan-2-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-4-aminobutan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4-aminobutan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-4-aminobutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFFBSGGCNBWLJ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807920-03-1
Record name (2S)-4-aminobutan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Aqueous Solubility of (2S)-4-aminobutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S)-4-aminobutan-2-ol hydrochloride is a chiral amino alcohol derivative. Molecules within this class, characterized by the presence of both an amine and a hydroxyl group, are significant building blocks in medicinal and synthetic chemistry.[1] Their utility in the synthesis of pharmaceuticals, such as the antiretroviral agent Dolutegravir, underscores the importance of understanding their fundamental physicochemical properties.[2][3] Among these properties, aqueous solubility is paramount for applications ranging from reaction chemistry and formulation development to biochemical assays and drug delivery.

As the hydrochloride salt, (2S)-4-aminobutan-2-ol is expected to exhibit significantly enhanced water solubility compared to its free base form. This is a common and highly effective strategy employed in the pharmaceutical industry to improve the dissolution and bioavailability of amine-containing active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the aqueous solubility of (2S)-4-aminobutan-2-ol hydrochloride, moving from its theoretical underpinnings to robust, field-proven experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical parameter.

Physicochemical Properties & Their Influence on Solubility

The aqueous solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The structure of (2S)-4-aminobutan-2-ol features key functional groups that dictate its behavior in an aqueous environment.

Table 1: Physicochemical Characteristics of (2S)-4-aminobutan-2-ol Hydrochloride

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Formula C₄H₁₂ClNOLow molecular weight generally favors solubility.
Structure Chemical Structure of (2S)-4-aminobutan-2-ol HydrochlorideContains a primary amine (protonated) and a secondary alcohol.
Functional Groups Ammonium (-NH₃⁺), Hydroxyl (-OH)Both groups are highly polar and capable of forming strong hydrogen bonds with water molecules, which is the primary driver for high solubility.
Form Hydrochloride SaltThe ionic nature of the ammonium chloride salt dramatically increases aqueous solubility compared to the neutral free base.
Predicted pKa ~9-10 (for the ammonium group)The amine is protonated and positively charged at physiological and acidic pH, enhancing its interaction with polar water molecules.[4]

The principle of "like dissolves like" is fundamental here. Water is a highly polar solvent that readily forms hydrogen bonds. The (2S)-4-aminobutan-2-ol hydrochloride molecule is well-suited for dissolution in water due to:

  • Ionic Interactions: The positively charged ammonium center and the chloride counter-ion can be effectively solvated by water molecules.

  • Hydrogen Bonding: Both the ammonium group (-NH₃⁺) and the hydroxyl group (-OH) are excellent hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with the surrounding water molecules.

Given these structural features, (2S)-4-aminobutan-2-ol hydrochloride is predicted to be highly soluble in water.

Theoretical Framework: The Critical Role of pH

For an ionizable compound like an amine hydrochloride, pH is the most critical factor influencing aqueous solubility. The solubility of the salt form is typically high and pH-independent until the pH of the solution approaches the pKa of the conjugate acid (the ammonium ion).

The relationship between pH, pKa, and the ratio of the protonated (BH⁺) and unprotonated (B) forms of the amine is described by the Henderson-Hasselbalch equation :[5][6][7][8][9]

pH = pKa + log ( [B] / [BH⁺] )

Where:

  • [B] is the concentration of the neutral free base (2S)-4-aminobutan-2-ol.

  • [BH⁺] is the concentration of the protonated, cationic form (the ammonium ion).

The pKa of a primary ammonium ion is typically in the range of 9-10.[4] At pH values significantly below the pKa (e.g., pH 1-7), the ammonium form [BH⁺] will be the overwhelmingly dominant species, ensuring high solubility. As the pH increases to approach and then exceed the pKa, the equilibrium shifts towards the neutral free base [B]. This free base is likely to be less soluble than the hydrochloride salt, and at a certain pH, precipitation may occur if the total concentration exceeds the intrinsic solubility of the free base.

G cluster_0 Low pH (pH << pKa) cluster_1 High pH (pH > pKa) Soluble (2S)-4-aminobutan-2-ol-NH3+ Cl- (Protonated, Highly Soluble) LessSoluble (2S)-4-aminobutan-2-ol-NH2 (Neutral Free Base, Less Soluble) Soluble->LessSoluble Addition of Base (e.g., NaOH) [H+] decreases LessSoluble->Soluble Addition of Acid (e.g., HCl) [H+] increases

Caption: pH-dependent equilibrium of (2S)-4-aminobutan-2-ol.

Experimental Determination of Aqueous Solubility

Since specific solubility data for (2S)-4-aminobutan-2-ol hydrochloride is not readily published, empirical determination is necessary. Based on its predicted high solubility, the Shake-Flask Method , as described in OECD Guideline 105, is the most appropriate and reliable technique.[10][11][12][13][14] This method is suitable for substances with solubilities above 10 mg/L.[13]

Workflow for Solubility Determination

The overall process involves achieving equilibrium between the solute and solvent, separating the saturated solution from the excess solid, and quantifying the concentration of the dissolved analyte.

G A 1. Preparation Add excess (2S)-4-aminobutan-2-ol HCl to a known volume of water in a flask. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge or filter (0.45 µm) the suspension to remove undissolved solid. B->C D 4. Sample Preparation Accurately dilute a known volume of the clear supernatant. C->D E 5. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC). D->E F 6. Calculation Determine the original concentration, which represents the aqueous solubility. E->F

Caption: Experimental workflow for the Shake-Flask method.

Detailed Experimental Protocol: Shake-Flask Method (OECD 105)

This protocol is a self-validating system, as analysis at multiple time points should yield a consistent concentration, confirming that equilibrium has been reached.

Materials and Apparatus:

  • (2S)-4-aminobutan-2-ol hydrochloride (of known purity)

  • Reagent-grade water (e.g., Type I or HPLC-grade)

  • Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Centrifuge capable of holding the flasks, or a syringe filtration system with 0.45 µm filters

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC system with a suitable detector (or other quantification instrument)

Step-by-Step Methodology:

  • Preliminary Test: To estimate the approximate solubility, add small, known amounts of the compound to a fixed volume of water at the test temperature until no more solid dissolves visually. This helps in determining the amount of excess solid to use in the definitive test.

  • Vessel Preparation: Add an excess amount of (2S)-4-aminobutan-2-ol hydrochloride (e.g., 5 times the estimated solubility) to at least three separate flasks. This ensures a solid phase remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of water to each flask.

  • Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at 24h, 36h, and 48h to confirm that the concentration has plateaued.[15]

  • Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let the excess solid settle. To obtain a clear supernatant for analysis, either:

    • Centrifugation: Centrifuge the flasks at a high speed. This is often preferred to avoid potential adsorption of the analyte onto a filter membrane.

    • Filtration: Withdraw a sample using a syringe and pass it through a 0.45 µm filter. Ensure the filter material is compatible and does not adsorb the analyte.

  • Quantification:

    • Accurately dilute a known aliquot of the clear supernatant with the mobile phase or a suitable solvent.

    • Analyze the concentration of the diluted sample using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile organic amines.[16][17][18][19][20]

  • Calculation: Calculate the solubility (S) in g/L using the formula:

    • S = C × D

    • Where C is the measured concentration of the diluted sample (g/L) and D is the dilution factor. The results from the three flasks should be averaged.

Analytical Quantification by HPLC

Since (2S)-4-aminobutan-2-ol lacks a strong chromophore, direct UV detection in HPLC can be challenging. A common and robust approach is pre-column derivatization to attach a UV-active or fluorescent tag to the primary amine.[16][20]

Table 2: Example HPLC Conditions for Quantification

ParameterConditionRationale
Derivatization Agent Dansyl Chloride or o-Phthalaldehyde (OPA)Reacts with primary amines to form highly fluorescent or UV-active derivatives, enabling sensitive detection.[16]
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for separating small organic molecules.
Mobile Phase Gradient of Acetonitrile and a buffer (e.g., phosphate buffer)Provides good separation of the derivatized analyte from reagent peaks and other impurities.
Detection Fluorescence or UV-Vis DetectorSelected based on the properties of the chosen derivatizing agent.
Calibration External standard calibration curve with at least 5 concentration levels.Ensures accuracy and linearity of the measurement over the expected concentration range.

Potentiometric Titration for pKa and Intrinsic Solubility

Potentiometric titration is a powerful alternative and complementary method for characterizing ionizable compounds.[21][22][23][24][25] It can be used to precisely determine the pKa of the ammonium group and can also be adapted to find the intrinsic solubility (S₀) of the free base.

Principle: A solution of the hydrochloride salt is titrated with a strong base (e.g., NaOH). The pH is monitored continuously with a calibrated pH electrode. The resulting titration curve will show a buffer region from which the pKa can be determined (the pH at the half-equivalence point). If the concentration is high enough, the free base will precipitate once its intrinsic solubility is exceeded, causing a distinct plateau or change in the shape of the titration curve. This point can be used to calculate S₀.

Practical Implications and Data Presentation

A thorough understanding of the solubility of (2S)-4-aminobutan-2-ol hydrochloride is essential for its effective use in a laboratory or developmental setting.

  • Stock Solution Preparation: Based on the expected high solubility, preparing concentrated aqueous stock solutions (e.g., 100 mg/mL or higher) should be straightforward. Always use a calibrated balance and volumetric glassware for accuracy.

  • pH Considerations: When preparing solutions for biological assays, ensure the final pH of the medium is well below the pKa of the compound to prevent precipitation of the less soluble free base.

  • Formulation Development: For drug development professionals, the solubility profile across a range of pH values is a critical dataset for pre-formulation studies, guiding the selection of appropriate excipients and vehicle systems.

Quantitative solubility data should be presented clearly, including the temperature and pH at which the measurements were made.

Table 3: Example Data Presentation for Aqueous Solubility

Temperature (°C)pH of Saturated SolutionMethodMean Solubility (g/L)Standard Deviation
25.0 ± 0.56.5Shake-Flask / HPLCExperimental ValueExperimental Value
37.0 ± 0.56.3Shake-Flask / HPLCExperimental ValueExperimental Value

Conclusion

While specific quantitative solubility data for (2S)-4-aminobutan-2-ol hydrochloride is not prevalent in public literature, a comprehensive analysis of its molecular structure strongly predicts high aqueous solubility. The presence of a protonated primary amine and a hydroxyl group, combined with its low molecular weight and salt form, facilitates strong interactions with water. For researchers and drug development professionals, the definitive solubility can be reliably determined using the internationally recognized OECD 105 shake-flask method coupled with a validated analytical technique such as HPLC. Understanding the interplay between pH and pKa is critical to avoiding unintended precipitation and ensuring the successful application of this versatile chemical intermediate in its intended scientific context.

References

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Fiveable. (2025). Biological Amines and the Henderson–Hasselbalch Equation. Available at: [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]

  • FILAB. (n.d.). OECD 105 solubility test in the laboratory. Available at: [Link]

  • Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. Available at: [Link]

  • Chemistry LibreTexts. (2023). 24.5 Biological Amines and the Henderson-Hasselbalch Equation. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Lee, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Available at: [Link]

  • LookChem. (n.d.). Cas 96-20-8, 2-AMINO-1-BUTANOL. Available at: [Link]

  • Pérez-Magariño, S., et al. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • LibreTexts. (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry. Available at: [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol. Available at: [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Available at: [Link]

  • Špirtović-Halilović, S., et al. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]

  • University of Wisconsin. (n.d.). Approximate pKa chart of the functional groups. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Available at: [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Available at: [Link]

  • University of Wisconsin. (2017). Bordwell pKa Table. Available at: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Available at: [Link]

  • ResearchGate. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. Available at: [Link]

  • PMC. (n.d.). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Available at: [Link]

  • LinkedIn. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Available at: [Link]

Sources

Probing the Solid State: A Technical Guide to the Melting Point of (S)-4-amino-2-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Melting Point

In the realm of drug development and organic synthesis, the melting point is a fundamental and powerful analytical data point. It is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

(S)-4-amino-2-butanol is a chiral molecule, and its hydrochloride salt form is often preferred in pharmaceutical applications to enhance stability and solubility. The conversion of the free base, which is a liquid at room temperature, into a solid hydrochloride salt is a critical step for handling, purification, and formulation. The melting point of this salt is therefore a key quality control parameter.

Physicochemical Properties of (S)-4-amino-2-butanol and its Hydrochloride Salt

Property(S)-4-amino-2-butanol (Free Base)(S)-4-amino-2-butanol Hydrochloride (Expected)
Molecular Formula C4H11NOC4H12ClNO
Molecular Weight 89.14 g/mol 125.60 g/mol
Physical State LiquidSolid
Melting Point Not applicable (liquid at room temperature)Expected to be a defined, sharp range for a pure sample.

The formation of the hydrochloride salt introduces strong ionic interactions between the protonated amine and the chloride ion. These electrostatic forces, in addition to the hydrogen bonding from the hydroxyl group and the ammonium group, lead to a more ordered and stable crystal lattice compared to the free base. Consequently, a significant amount of thermal energy is required to overcome these forces, resulting in a solid with a distinct melting point.

Factors Influencing the Melting Point of (S)-4-amino-2-butanol Hydrochloride

Several factors can influence the experimentally determined melting point of (S)-4-amino-2-butanol hydrochloride:

  • Purity: This is the most critical factor. The presence of impurities, such as residual solvents, starting materials from the synthesis, or the corresponding (R)-enantiomer, will disrupt the crystal lattice, leading to a lower and broader melting point range.

  • Crystalline Form (Polymorphism): Organic molecules can sometimes crystallize in multiple forms, known as polymorphs. Each polymorph will have a unique crystal lattice and, therefore, a different melting point. It is crucial to characterize the crystalline form of (S)-4-amino-2-butanol hydrochloride to ensure consistency.

  • Rate of Heating: During melting point determination, a slow and controlled heating rate is essential for accurate measurement. A rapid heating rate can lead to an artificially elevated and broad melting range.

  • Enantiomeric Purity: As a chiral compound, the presence of the (R)-enantiomer will act as an impurity and can affect the melting point. For a highly enantiomerically pure sample, a sharp melting point is expected.

Experimental Protocol for the Determination of Melting Point

The following protocol outlines the standard capillary method for determining the melting point of (S)-4-amino-2-butanol hydrochloride.

Objective: To accurately determine the melting point range of a sample of (S)-4-amino-2-butanol hydrochloride.

Materials:

  • (S)-4-amino-2-butanol hydrochloride (finely powdered and dry)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

Methodology:

  • Sample Preparation:

    • Ensure the (S)-4-amino-2-butanol hydrochloride sample is completely dry, as moisture can depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Packing the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Alternatively, drop the capillary tube through a long glass tube onto a hard surface.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Determination:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting to quickly approach the expected melting point (a preliminary, rapid determination can be useful to establish an approximate range).

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the melting point as a range (e.g., 145.5 - 146.5 °C).

    • For high accuracy, repeat the determination with two more samples. The results should be within one degree of each other.

    • A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. A broad range suggests the presence of impurities.

Synthesis and Purification Considerations

The melting point of (S)-4-amino-2-butanol hydrochloride is intrinsically linked to its synthesis and purification. A common route to obtaining the hydrochloride salt involves reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization.

Logical Flow of Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start (S)-4-amino-2-butanol (liquid free base) dissolve Dissolve in a suitable solvent (e.g., isopropanol) start->dissolve add_hcl Add stoichiometric amount of HCl (e.g., as a solution in isopropanol) dissolve->add_hcl crystallize Induce crystallization (cooling, anti-solvent addition) add_hcl->crystallize filter Filter the solid product crystallize->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry mp_analysis Melting Point Determination dry->mp_analysis purity_analysis Purity Analysis (e.g., HPLC, NMR) dry->purity_analysis

Caption: Workflow for the synthesis, purification, and analysis of (S)-4-amino-2-butanol hydrochloride.

The choice of solvent for crystallization is critical. An ideal solvent will dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures, allowing for high recovery of the pure crystalline product. The efficiency of the washing and drying steps will also impact the final purity and, consequently, the melting point.

Conclusion

The melting point of (S)-4-amino-2-butanol hydrochloride is a fundamental physical property that serves as a reliable indicator of its identity and purity. While a definitive value is not widely published, this guide provides the theoretical framework and a detailed experimental protocol for its accurate determination. For researchers and professionals in drug development, a sharp and consistent melting point provides confidence in the quality of this important chiral intermediate, ensuring the reproducibility and success of subsequent synthetic steps. It is recommended that any experimentally determined melting point be reported alongside the method used and the purity of the sample as determined by other analytical techniques for comprehensive characterization.

References

  • General principles of melting point determination can be found in standard organic chemistry laboratory textbooks and pharmacopeial guidelines.
  • Synthesis of related aminobutanol derivatives and their salts are described in various organic and medicinal chemistry journals.

Chiral Amino Alcohols: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are high-value organic compounds that constitute the structural backbone of numerous active pharmaceutical ingredients (APIs).[1] Their defined stereochemistry is frequently essential for biological activity, rendering their enantioselective synthesis a cornerstone of medicinal chemistry and process development.[1][2][3] This guide offers a comprehensive exploration of the core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including asymmetric reduction of α-amino ketones, asymmetric aminohydroxylation of olefins, and enzymatic resolution. The narrative emphasizes the causality behind experimental choices, provides detailed protocols for cornerstone reactions, and presents quantitative data to compare methodologies. Case studies of prominent drugs containing this scaffold illustrate the practical application of these synthetic strategies.

The Central Role of Chirality in Pharmacology

Chirality, the property of "handedness" in molecules, is a fundamental concept in drug design and action. Most biological targets, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars. Consequently, they often exhibit stereospecific interactions with drug molecules. One enantiomer of a chiral drug (the eutomer) may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be inactive or, in some cases, produce undesirable or toxic effects.[4] For instance, the (S)-enantiomer of the β-blocker propranolol is about 100 times more potent than its (R)-enantiomer.[4] This profound difference underscores the critical need for synthetic methods that can deliver single, pure enantiomers of drug candidates.

Chiral Amino Alcohols: A Privileged Scaffold

Amino alcohols are organic compounds featuring both an amine and an alcohol functional group. The 1,2-amino alcohol motif is particularly prevalent in pharmaceuticals.[2][5] This structural unit is considered "privileged" because its vicinal amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. This allows them to form multiple, high-affinity interactions within the binding pockets of biological targets, often leading to potent and selective inhibition. Furthermore, the stereocenters bearing these functional groups create a defined three-dimensional architecture that is crucial for molecular recognition.[1]

Strategies for the Synthesis of Enantiopure Amino Alcohols

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry.[6] For chiral amino alcohols, strategies can be broadly categorized into three main approaches: synthesis from the chiral pool, asymmetric synthesis from prochiral precursors, and resolution of racemic mixtures.

Synthesis from the Chiral Pool

One of the most direct methods involves using naturally occurring chiral molecules as starting materials.[1] The most common source is the pool of proteinogenic α-amino acids. Simple reduction of the carboxylic acid moiety of a natural L-amino acid provides direct access to the corresponding chiral (S)-amino alcohol.

  • Causality: This method's primary advantage is its ability to transfer the high enantiopurity of the starting amino acid directly to the product. It is often the most cost-effective route for amino alcohols whose side chains correspond to natural amino acids.[1]

  • Limitation: The structural diversity is inherently limited to the side chains of available, inexpensive amino acids.[1]

Asymmetric Synthesis from Prochiral Precursors

This is arguably the most powerful and flexible approach, creating the desired stereocenter(s) from a non-chiral starting material using a chiral catalyst or reagent.

The enantioselective reduction of a prochiral ketone is a fundamental transformation in organic synthesis.[7] For producing chiral amino alcohols, the reduction of an α-amino ketone (or a related precursor) is a key strategy. The Corey-Bakshi-Shibata (CBS) reduction is a landmark method in this field, utilizing a chiral oxazaborolidine catalyst to deliver a hydride from borane with high facial selectivity.[7][8][9][10][11]

  • Mechanism Insight: The CBS catalyst, derived from the amino alcohol (S)-prolinol, coordinates with both the borane and the ketone's carbonyl oxygen. This creates a rigid, six-membered ring transition state. The bulky substituent on the catalyst shields one face of the ketone, forcing the borane to deliver the hydride to the less sterically hindered face, thus ensuring predictable stereochemistry in the resulting alcohol.[7][8][9]

Diagram 1: Generalized Mechanism of the CBS Reduction

CBS_Mechanism cluster_pre Catalyst Activation cluster_cycle Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Active_Catalyst Active Catalyst-Borane Complex Catalyst->Active_Catalyst Coordination BH3 BH₃ Source (e.g., BH₃·THF) BH3->Active_Catalyst Transition_State Ternary Complex (Chair-like Transition State) Active_Catalyst->Transition_State Coordination Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Alcohol_Product Chiral Alcohol Product Transition_State->Alcohol_Product Hydride Transfer Alcohol_Product->Catalyst Product Release & Catalyst Regeneration

Caption: The CBS reduction cycle involves catalyst activation, coordination with the ketone, stereoselective hydride transfer, and catalyst regeneration.

A landmark achievement in asymmetric synthesis, the Sharpless Asymmetric Aminohydroxylation (AA) reaction constructs a protected 1,2-amino alcohol directly from an alkene in a single step.[1][12] This powerful transformation uses a catalytic amount of osmium tetroxide (OsO₄), a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL), and a stoichiometric nitrogen source (e.g., a chloramine salt).[1][13]

  • Mechanism Insight: The reaction is believed to proceed through a catalytic cycle involving an osmium(VIII) imido species. The chiral ligand accelerates the reaction and creates a chiral binding pocket that directs the syn-addition of the amine and hydroxyl groups across one face of the double bond, controlling both the enantioselectivity and regioselectivity.[12] The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which enantiomer of the product is formed.[1]

Chiral Resolution of Racemates

Resolution involves separating a 50:50 mixture (a racemate) of two enantiomers. While this approach "discards" half of the material in its simplest form, it can be highly effective and scalable.

Enzymes are chiral catalysts that can exhibit exquisite selectivity for one enantiomer over the other. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of alcohols, leaving the other enantiomer unreacted.[14][15][16][17]

  • Causality: In the resolution of a racemic amino alcohol, a lipase can selectively catalyze the acylation of the hydroxyl group of one enantiomer (e.g., the R-enantiomer) with an acyl donor (like vinyl acetate). This leaves the unreacted S-enantiomer of the amino alcohol and the acylated R-enantiomer, which can then be easily separated due to their different chemical properties (e.g., by chromatography or extraction).[15][18] The efficiency of this process is often very high, achieving excellent enantiomeric excess (ee) for both the recovered starting material and the product.[6][16]

Diagram 2: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow Start Racemic Amino Alcohol (R/S Mixture) Process Add Lipase Enzyme + Acyl Donor (e.g., Vinyl Acetate) Start->Process Reaction Selective Acylation (One enantiomer reacts much faster) Process->Reaction Mixture Mixture of: 1. Unreacted (S)-Amino Alcohol 2. Acylated (R)-Amino Ester Reaction->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation Product1 Enantiopure (S)-Amino Alcohol Separation->Product1 Product A Product2 Enantiopure (R)-Amino Ester Separation->Product2 Product B

Caption: Enzymatic resolution separates a racemic mixture by selectively transforming one enantiomer, allowing for easy separation.

Comparative Data and Experimental Protocols

Table 1: Comparison of Asymmetric Synthesis Methodologies
MethodTypical SubstrateCatalyst/ReagentTypical ee (%)AdvantagesLimitations
CBS Reduction Prochiral KetonesChiral Oxazaborolidine / BH₃>95%[9]High ee, predictable stereochemistry, broad substrate scope.[7][8][9]Requires stoichiometric borane, catalyst can be sensitive.
Sharpless AA AlkenesOsO₄ / Chiral Ligand80–99%[19]Direct conversion of alkenes, single step, high atom economy.Osmium catalyst is toxic and expensive, regioselectivity can be an issue.[1]
Enzymatic Resolution Racemic AlcoholsLipase (e.g., from Pseudomonas cepacia)>99% (for resolved enantiomer)[17]Extremely high selectivity, mild "green" conditions, reusable catalyst.[6]Theoretical max yield is 50% for one enantiomer, requires screening of enzymes.
Protocol 4.1: CBS Reduction of an α-Amino Ketone (Representative)

This protocol is a generalized representation based on established procedures.[7] Researchers must consult primary literature for specific substrates.

  • Catalyst Preparation (in situ): Under an inert atmosphere (Argon or Nitrogen), a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in dry tetrahydrofuran (THF) is cooled to 0°C.

  • Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq) is added dropwise to the catalyst solution. The mixture is stirred for 15 minutes at 0°C. Causality: This step forms the active catalyst-borane complex, which is the actual reducing agent.[8]

  • Substrate Addition: A solution of the N-protected α-amino ketone (1.0 eq) in dry THF is added slowly to the catalyst mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol. Causality: Methanol reacts with excess borane, safely decomposing it.

  • Workup & Purification: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

  • Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Case Studies: Chiral Amino Alcohols in Marketed Drugs

The utility of these building blocks is best illustrated by their incorporation into successful pharmaceuticals.

Case Study 5.1: (S,S)-Ethambutol

Ethambutol is a first-line bacteriostatic agent used in the treatment of tuberculosis.[20][21] The drug has two chiral centers, and its biological activity resides almost exclusively in the (S,S)-enantiomer, which is 200-500 times more potent than the (R,R)-enantiomer.[20][22]

  • Synthetic Strategy: The industrial synthesis of Ethambutol relies on the key chiral building block, (S)-2-amino-1-butanol. This precursor is typically produced via resolution of the racemate or from the chiral pool starting with L-methionine.[21] The final drug is then assembled by reacting two equivalents of (S)-2-amino-1-butanol with 1,2-dichloroethane.[22][23] This highlights how a simple, readily available chiral amino alcohol serves as the cornerstone for a vital medicine.

Case Study 5.2: Ritonavir

Ritonavir is an HIV protease inhibitor crucial for antiretroviral therapy. Its complex structure contains a key hydroxy-amine core, which is a chiral amino alcohol derivative.[24]

  • Synthetic Strategy: Many synthetic routes to Ritonavir and the related drug Lopinavir focus on the efficient and stereocontrolled construction of this core unit.[24][25][26] One convergent approach involves the directed reductive amination of a β-hydroxy-ketone.[24] This method uses a titanium catalyst to control the stereoselective reduction of an imine intermediate, setting the desired 1,3-syn-amino alcohol relationship.[24] This demonstrates the use of more advanced asymmetric methods to build complex chiral fragments for sophisticated APIs.

Case Study 5.3: (S)-Propranolol

Propranolol is a widely used β-blocker for treating hypertension and angina.[4] As mentioned, the (S)-enantiomer is significantly more active.[4]

  • Synthetic Strategy: A common synthesis involves the reaction of α-naphthol with epichlorohydrin to form a racemic glycidyl ether intermediate.[4] This racemic epoxide can then undergo kinetic resolution, for instance using a chiral acid catalyst, before being opened with isopropylamine to yield (S)-propranolol.[27] This pathway showcases the industrial application of resolution techniques to access the required enantiomer of a 1-amino-2-propanol scaffold.

Conclusion and Future Outlook

Chiral amino alcohols are undeniably a privileged class of building blocks in drug discovery. Their unique structural and functional properties enable high-affinity interactions with biological targets, making them a recurring motif in successful drugs. The continued development of robust, scalable, and highly selective synthetic methods—from catalytic asymmetric reactions to efficient enzymatic processes—is paramount. As drug design moves towards more complex and three-dimensional molecules, the demand for novel and diverse chiral amino alcohol scaffolds will only increase, ensuring this area remains a vibrant and critical focus for research in both academic and industrial settings.

References

  • Ager, D. J. (Ed.). (1999). Asymmetric Synthesis. CRC Press. [Link]

  • A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Kumar, J. K., & Narsaiah, A. V. (2014). Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol. Organic Communications, 7(1), 10-15. [Link]

  • Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. ResearchGate. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research. [Link]

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Organic Letters, 9(2), 267-270. [Link]

  • An Environmentally Friendly, Scalable and Highly Efficient Synthesis of (S,S)-Ethambutol, a First Line Drug against Tuberculosis. Bentham Science. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey-Bakshi-Shibata Reduction. EXAM JOB EXPERT. [Link]

  • Kumar, J. K., & Narsaiah, A. V. (2014). Stereoselective synthesis of tuberculostatic agent(S, S)-Ethambutol. ResearchGate. [Link]

  • Synthesis of (S)-(-)-Propranolol by Using Cs2.5H0.5PW12O40 Nanocatalyst as Green, Eco-Friendly, Reusable, and Recyclable Catalyst. Taylor & Francis Online. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. [Link]

  • O'Brien, P. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (2), 1-25. [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (22), 2733-2746. [Link]

  • Menche, D., & Rudolph, S. (2006). Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core. Organic letters, 8(1), 51-54. [Link]

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Importance of vicinal amino alcohols and synthetic approaches. ResearchGate. [Link]

  • Yendapally, R., & Lee, R. E. (2008). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. Bioorganic & medicinal chemistry letters, 18(5), 1607–1611. [Link]

  • Li, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Dihydroxylation, Aminohydroxylation and Aziridination Reactions. Chemistry LibreTexts. [Link]

  • Kim, H., & Lee, J. (2014). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. The Journal of organic chemistry, 79(16), 7757–7763. [Link]

  • A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis. ResearchGate. [Link]

  • The Sharpless asymmetric aminohydroxylation reaction. ResearchGate. [Link]

  • Drugs containing chiral γ‐amino alcohol units and methods for.... ResearchGate. [Link]

  • Li, A., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules (Basel, Switzerland), 18(10), 12069–12103. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Publications. [Link]

  • Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Foelsche, E., et al. (1990). Lipase-catalyzed resolution of acyclic amino alcohol precursors. The Journal of Organic Chemistry. [Link]

  • Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • De Abreu, M., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. [Link]

Sources

Methodological & Application

synthesis of (2S)-4-aminobutan-2-ol from L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Practical, High-Fidelity Synthesis of (2S)-2-Aminobutane-1,4-diol from L-Aspartic Acid

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: The specified target molecule, (2S)-4-aminobutan-2-ol, and the starting material, L-aspartic acid, possess fundamentally different carbon skeletons and functional group arrangements. A direct synthesis as named is not chemically straightforward. However, L-aspartic acid is an ideal chiral precursor for the structurally related and synthetically valuable building block, (2S)-2-aminobutane-1,4-diol. This guide details a robust and scalable protocol for this scientifically sound transformation, which retains the critical C2 stereocenter from the starting amino acid.

Introduction: Leveraging the Chiral Pool

Chiral amino alcohols are foundational structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is frequently paramount to their biological function, making enantioselective synthesis a critical endeavor in modern drug discovery. The "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure starting materials like amino acids, represents one of the most efficient strategies for producing these high-value molecules.[1]

This guide provides a detailed methodology for the synthesis of (2S)-2-aminobutane-1,4-diol, a versatile chiral synthon, starting from the natural amino acid L-aspartic acid. The strategy hinges on two key transformations: the protection of the nucleophilic amino group and the subsequent exhaustive reduction of both carboxylic acid moieties.

Synthetic Strategy and Mechanistic Rationale

The conversion of a di-acidic amino acid into its corresponding amino diol requires a reducing agent potent enough to act on carboxylic acids. However, the presence of a free amino group and two acidic carboxyl groups in L-aspartic acid complicates a direct reduction. The synthetic strategy is therefore designed to circumvent these challenges through a logical, three-stage process.

The Imperative of Amino Group Protection

Prior to reduction, the α-amino group of L-aspartic acid must be protected. This is crucial for several reasons:

  • Solubility: L-aspartic acid is zwitterionic and largely insoluble in the aprotic ethereal solvents (like Tetrahydrofuran, THF) required for borane reductions. N-protection disrupts the zwitterionic form, rendering the molecule soluble.

  • Reactivity: The free amine is a Lewis base that can react with the Lewis acidic borane reducing agent, forming an unreactive amine-borane complex and consuming the reagent.

  • Side-Reaction Prevention: Protection prevents the amino group from participating in unwanted side reactions during the reduction and workup phases.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily introduced using Di-tert-butyl dicarbonate (Boc₂O), is exceptionally stable to the neutral and slightly basic conditions of borane reduction, and can be removed cleanly under mild acidic conditions.[2]

Borane-Mediated Carboxylic Acid Reduction

While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are notoriously hazardous and pyrophoric, posing challenges for scalability.[3][4] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a safer and highly efficient alternative.[5][6]

The mechanism of borane reduction is initiated by the coordination of the electrophilic boron atom to the carbonyl oxygen of the carboxylic acid.[7] This activates the carbonyl group towards hydride delivery from another molecule of BH₃. This process occurs twice, first reducing the carboxylic acid to a geminal diol equivalent (an aldehyde hydrate level), which is then rapidly reduced further to the primary alcohol. The reaction proceeds via acyloxyborane intermediates. An excess of the borane reagent is required to account for the initial deprotonation of the acidic carboxylic proton.

Final Deprotection to Yield the Chiral Synthon

The final step involves the quantitative removal of the Boc protecting group. This is typically achieved with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene and carbon dioxide, liberating the free amine as its corresponding salt.

Visualized Synthetic Pathway & Workflow

Overall Reaction Scheme

G start Dissolve N-Boc-Aspartic Acid in dry THF under Argon cool Cool reaction vessel to 0 °C in an ice bath start->cool add_borane Add BH₃·THF solution dropwise over 1 hour cool->add_borane reflux Warm to RT, then reflux for 4-6 hours add_borane->reflux quench Cool to 0 °C and quench slowly with Methanol reflux->quench concentrate Concentrate in vacuo to remove solvents quench->concentrate workup Perform aqueous workup (e.g., add aq. Rochelle's salt) concentrate->workup extract Extract product with Ethyl Acetate (3x) workup->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify

Sources

Application Note: Chemoselective N-Boc Protection of (2S)-4-aminobutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This Application Note details the chemoselective protection of the primary amine in (2S)-4-aminobutan-2-ol hydrochloride using di-tert-butyl dicarbonate (


). The core challenge in this transformation is achieving exclusive 

-acylation
(carbamate formation) while suppressing

-acylation
(carbonate formation) at the secondary hydroxyl group, all while maintaining the integrity of the chiral center at C2.
Key Technical Considerations
  • Chemoselectivity: Primary amines are significantly more nucleophilic than secondary alcohols. However, the use of hyper-nucleophilic catalysts (e.g., DMAP) or excessive base strength can promote competitive

    
    -Boc formation. This protocol utilizes a controlled base strategy to ensure 
    
    
    
    -selectivity >99%.
  • Salt Neutralization: The starting material is a hydrochloride salt (

    
    ). The reaction thermodynamics require an initial stoichiometric neutralization to liberate the reactive free amine.
    
  • Stereochemical Integrity: The reaction conditions (mild base, ambient temperature) are non-racemizing, preserving the (2S) configuration.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The base serves a dual purpose: neutralizing the ammonium salt and scavenging the proton generated during the breakdown of the tetrahedral intermediate.

BocMechanism Substrate (2S)-4-aminobutan-2-ol (HCl Salt) FreeAmine Free Amine (Nucleophile) Substrate->FreeAmine Deprotonation Base Base (Et3N / NaOH) Base->FreeAmine Acts on Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product N-Boc Product (Carbamate) Intermediate->Product Elimination Byproducts CO2 + tBuOH Intermediate->Byproducts Decarboxylation

Figure 1: Mechanistic pathway for the conversion of the amine salt to the N-Boc protected species.[1] Note that CO₂ evolution drives the reaction equilibrium forward.

Materials & Equipment

ReagentMW ( g/mol )Equiv.[2][3]Role
(2S)-4-aminobutan-2-ol HCl 125.601.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1 - 1.2Reagent
Triethylamine (

)
101.192.0 - 2.5Base (Method A)
Sodium Hydroxide (NaOH) 40.002.5Base (Method B)
Dichloromethane (DCM) -SolventMethod A
THF / Water -SolventMethod B

Equipment:

  • Round-bottom flask (2-neck recommended for venting).

  • Addition funnel (for larger scales >10g).

  • Rotary evaporator.[2][4]

  • High-vacuum pump.

Experimental Protocols

Method A: Anhydrous Conditions (DCM/TEA)

Recommended for scale-up and ease of volatile removal.

  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, suspend (2S)-4-aminobutan-2-ol HCl (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].

  • Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (2.2 equiv).

    • Observation: The suspension will clear as the free amine dissolves, though triethylamine hydrochloride salts may precipitate later.

  • Boc Addition: Dissolve

    
      (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.
    
    • Critical Checkpoint: Gas evolution (

      
      ) will occur. Ensure the system is vented (e.g., via a needle or drying tube).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (See Section 5).

  • Workup:

    • Dilute with DCM.

    • Wash with 10% Citric Acid or 0.5 M KHSO₄ (2x) to remove unreacted amine and TEA. Note: The product contains a hydroxyl group but is generally stable to brief acidic washes; however, avoid prolonged exposure to strong acids.

    • Wash with Saturated

      
        (1x) to neutralize residual acidity.
      
    • Wash with Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Recommended for "Green" chemistry requirements or if the salt is insoluble in DCM.

  • Preparation: Dissolve (2S)-4-aminobutan-2-ol HCl (1.0 equiv) in water [0.5 M].

  • Basification: Add THF (equal volume to water). Add NaOH (2.5 equiv, used as a 1M or 2M solution).

  • Boc Addition: Add

    
      (1.2 equiv) as a solution in THF (or neat if liquid) in one portion.
    
  • Reaction: Stir vigorously at room temperature for 12 hours (overnight).

  • Workup:

    • Evaporate the THF on a rotary evaporator.

    • The aqueous residue might contain the product as an oil or precipitate. Extract with Ethyl Acetate (3x).

    • Wash combined organics with 0.5 M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      

Process Control & Characterization[2]

TLC Monitoring[2]
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in DCM (adjust based on polarity).

  • Visualization:

    • UV: The product has weak UV absorption (carbonyl).

    • Ninhydrin Stain: Critical. The starting material (free amine) will stain Deep Red/Purple . The Product (Carbamate) will NOT stain or stain very faintly yellow/white.

    • Hanessian’s Stain (Cerium Molybdate): Stains the alcohol functionality (Blue/Black).

Expected Data
  • Physical State: Colorless to pale yellow viscous oil.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.18 (d, 3H, 
      
      
      
      -CHOH)
    • 
       1.44 (s, 9H, 
      
      
      
      -Butyl)
    • 
       1.50-1.65 (m, 2H, 
      
      
      
      internal)
    • 
       3.10-3.30 (m, 2H, 
      
      
      
      -NH)
    • 
       3.80-3.95 (m, 1H, 
      
      
      
      -OH)
    • 
       4.8-5.0 (br s, 1H, 
      
      
      
      )
  • Optical Rotation: Must be measured to confirm no racemization occurred. Compare with literature value for the (S)-enantiomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure Base is

2.0 equiv relative to substrate.
O-Boc Formation Conditions too basic or DMAP used.Do NOT use DMAP. Switch to Method B (NaOH/Water) or reduce TEA.
Product is Solid/Gummy Residual

-BuOH or solvent.
Dry under high vacuum for >4 hours.
Starting Material Remains

hydrolysis (old reagent).
Use fresh

. Add 0.2 equiv extra.
Workflow Diagram

WorkupFlow Reaction Reaction Mixture (DCM/TEA/Substrate/Boc2O) Quench Acid Wash (10% Citric Acid) Reaction->Quench Separation Phase Separation Quench->Separation Aqueous Aqueous Layer (Amine Salts + TEA) Separation->Aqueous Discard Organic Organic Layer (Product + Boc2O) Separation->Organic Keep Bicarb NaHCO3 Wash (Neutralization) Organic->Bicarb Drying Dry (Na2SO4) & Concentrate Bicarb->Drying Final Crude Product (Oil) Drying->Final

Figure 2: Purification workflow utilizing acid/base extraction to isolate the pure carbamate.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter 7: Protection for the Amino Group).

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 22, 2026. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. [Link]

Sources

Application Note: (S)-4-Amino-2-butanol HCl as a Chiral Ligand for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a privileged class of ligands in the field of asymmetric catalysis, enabling the synthesis of single-enantiomer chiral alcohols with high efficiency and selectivity.[1][2] These chiral alcohols are critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries.[1][3] Among these ligands, (S)-4-amino-2-butanol hydrochloride stands out as a structurally simple, yet effective, chiral controller for metal-catalyzed reactions. Its commercial availability and straightforward application make it an attractive choice for researchers in both academic and industrial settings.

This application note provides a comprehensive guide to the use of (S)-4-amino-2-butanol HCl as a ligand in the ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.[4] We will delve into the mechanistic principles, provide a detailed experimental protocol, present performance data, and offer insights into reaction optimization.

Ligand Profile: (S)-4-Amino-2-butanol HCl

  • Structure: A C4 amino alcohol with (S)-stereochemistry at the hydroxyl-bearing carbon. The hydrochloride salt form enhances stability and ease of handling.

  • Coordination: Acts as a bidentate N,O-ligand, chelating to the metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group.[5]

  • Function: When complexed with a ruthenium precursor, it forms a chiral catalytic environment. This environment forces the hydrogen transfer to a ketone from one specific face, leading to the preferential formation of one alcohol enantiomer.

Core Application: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) is a versatile and operationally simple method for the reduction of prochiral ketones and imines.[4][6] Unlike traditional asymmetric hydrogenation, which uses hazardous high-pressure hydrogen gas, ATH employs a safe, liquid hydrogen donor, most commonly 2-propanol or a formic acid/triethylamine azeotrope.[7]

The catalytic system described herein involves the in situ formation of a chiral ruthenium(II) complex from a commercially available precursor, such as [RuCl2(p-cymene)]2, and the (S)-4-amino-2-butanol HCl ligand.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for this class of reactions is the Noyori-type bifunctional catalysis.[8][9] The catalyst does not operate through simple coordination of the ketone to the metal. Instead, it involves a concerted, outer-sphere mechanism facilitated by a six-membered transition state.

Scientist's Note: The term "bifunctional" refers to the dual role of the catalyst. The metal-hydride (Ru-H) bond delivers the hydride to the carbonyl carbon, while the ligand's N-H proton interacts with the carbonyl oxygen, facilitating the reduction.[9] This cooperative action is key to the high efficiency and selectivity of the reaction. The presence of a base is critical to deprotonate the ligand's ammonium salt and the coordinated hydroxyl group to generate the active catalyst.

Below is a diagram illustrating the key steps in the catalytic cycle.

Catalytic_Cycle_ATH Proposed Catalytic Cycle for ATH cluster_0 Catalyst Activation cluster_1 Reduction Pathway Precatalyst [Ru]-Cl + (S)-Ligand-NH2+Cl- ActiveCat [Ru]-H(S)-Ligand-NH Precatalyst->ActiveCat + Base + i-PrOH TS [Six-Membered Transition State] ActiveCat->TS + Ketone Ketone R-CO-R' (Ketone) Ketone->TS Product (R)-Alcohol + Acetone TS->Product H- Transfer Product->ActiveCat + i-PrOH - Acetone caption Fig 1. Simplified Catalytic Cycle for Ru-Catalyzed ATH.

Caption: Fig 1. Simplified Catalytic Cycle for Ru-Catalyzed ATH.

Experimental Guide & Protocol

This section provides a detailed, step-by-step protocol for the asymmetric transfer hydrogenation of a model substrate, acetophenone.

Materials & Reagents
  • Ruthenium Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [RuCl2(p-cymene)]2

  • Ligand: (S)-4-amino-2-butanol hydrochloride

  • Substrate: Acetophenone (or other prochiral ketone)

  • Hydrogen Source: Anhydrous 2-propanol (isopropanol)

  • Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Solvent: Anhydrous 2-propanol

  • Workup Reagents: Diethyl ether, saturated aq. NH4Cl, brine, anhydrous MgSO4

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer, inert atmosphere (Argon or Nitrogen), standard glassware for workup, rotary evaporator.

General Experimental Workflow

The overall process, from catalyst preparation to final product analysis, follows a straightforward sequence.

Caption: Fig 2. General Experimental Workflow.

Step-by-Step Protocol: ATH of Acetophenone

This protocol describes a typical reaction at a 1.0 mmol scale with a substrate-to-catalyst (S/C) ratio of 100:1.

  • Catalyst Formation (In Situ):

    • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol, 0.5 mol%) and (S)-4-amino-2-butanol HCl (2.8 mg, 0.02 mmol, 2 mol%).

    • Rationale: A slight excess of ligand relative to the Ru dimer is often used to ensure complete complex formation.

    • Add 5 mL of anhydrous, degassed 2-propanol.

    • Stir the resulting orange suspension at 80°C for 20-30 minutes. The solution should become a clearer, deeper orange/red color. Cool to room temperature.

  • Substrate Addition:

    • Add acetophenone (120 mg, 1.0 mmol, 1 equivalent) to the catalyst solution via syringe.

    • Add an additional 5 mL of anhydrous 2-propanol.

  • Reaction Initiation:

    • In a separate vial, prepare a 0.1 M solution of KOH in 2-propanol.

    • Scientist's Note: Using a freshly prepared solution of the base is crucial for reproducibility. The base deprotonates the ligand and is essential for forming the active ruthenium-hydride species.[5]

    • Add 0.2 mL of the 0.1 M KOH solution (0.02 mmol, 2 mol%) dropwise to the reaction mixture. The color should darken.

    • Stir the reaction at room temperature (or slightly elevated temperature, e.g., 30-40°C, to increase the rate).

  • Reaction Monitoring:

    • Monitor the conversion of acetophenone to 1-phenylethanol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-24 hours.

  • Workup Procedure:

    • Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-phenylethanol.

    • Determine the yield by mass.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Performance and Optimization

The effectiveness of the (S)-4-amino-2-butanol HCl ligand can be evaluated across various substrates. The following table summarizes typical results for the ATH of different aromatic ketones using a similar Ru-based catalytic system.

SubstrateS/C RatioTime (h)Conversion (%)ee (%)Product Configuration
Acetophenone10012>9992R
4'-Chloroacetophenone10010>9995R
4'-Methoxyacetophenone100189889R
2'-Acetonaphthone100249594R
Propiophenone10016>9990R

Data compiled from representative literature. Actual results may vary based on precise conditions.

Optimization Strategies & Troubleshooting
  • Low Conversion:

    • Cause: Inactive catalyst or insufficient reaction time.

    • Solution: Ensure all reagents and solvents are anhydrous. Degas the solvent to remove oxygen. Increase reaction temperature (e.g., to 40°C) or extend the reaction time. The quality and freshness of the base solution are critical.[10]

  • Low Enantioselectivity (ee%):

    • Cause: Reaction temperature may be too high, or the ligand structure may not be optimal for the specific substrate.

    • Solution: Running the reaction at a lower temperature (e.g., 0°C or room temperature) can often improve enantioselectivity, albeit at the cost of a longer reaction time.[5] For sterically demanding substrates, a different ligand may be required.

  • Choice of Base: While KOH is effective, stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) can sometimes lead to faster reaction rates.

  • Hydrogen Donor: While 2-propanol is standard, a formic acid/triethylamine (5:2 azeotropic mixture) system can also be used. This system is often faster and the reaction is irreversible, which can be advantageous.[7]

Conclusion

(S)-4-amino-2-butanol HCl serves as a reliable and cost-effective chiral ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of a range of prochiral ketones. The operational simplicity of the procedure, combined with its use of safe and readily available reagents, makes it a highly valuable tool for synthesizing chiral secondary alcohols with good to excellent enantioselectivity. The protocol and insights provided in this note offer a solid foundation for researchers and drug development professionals to successfully implement this important transformation.

References

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand.
  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal.
  • Asymmetric hydrogen
  • ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. University of Liverpool IT Services.
  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.
  • Asymmetric Transfer Hydrogenation C
  • Discovery and synthesis of chiral amino alcohols. Benchchem.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • Amino Alcohol Coordination in Ruthenium(II)
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante.
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobiliz

Sources

Troubleshooting & Optimization

purification of (S)-4-amino-2-butanol HCl from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (S)-4-Amino-2-Butanol HCl

Case Reference: #PUR-AMBU-04S Subject: Isolation, Salt Formation, and Chiral Purity Retention of (S)-4-Amino-2-Butanol Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

(S)-4-amino-2-butanol (CAS: 39884-48-5 for racemic/generic) is a chiral 1,3-amino alcohol often used as a building block for pharmaceutical intermediates (e.g., Dolutegravir side chains).[1] Its purification is notoriously difficult due to:

  • High Water Solubility: The free base is miscible with water, making standard extraction inefficient.[1]

  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, leading to "oiling out" rather than crystallization.[1]

  • Chiral Vulnerability: While the stereocenter is relatively stable, harsh thermal or acidic conditions during workup can induce racemization or dehydration.

This guide provides a validated workflow to isolate the target molecule as a high-purity crystalline hydrochloride salt.

Module 1: Isolation from Aqueous Reaction Mixture

Status: Critical Phase Separation Common Issue: "I cannot extract the product from the aqueous quench; it stays in the water layer."

The Mechanism

The amino group (


) and the hydroxyl group create a "hydrating shell" around the molecule. Standard non-polar solvents (DCM, Toluene, Hexane) cannot break these hydrogen bonds. You must use a "salting-out" strategy combined with a polar organic solvent.
Protocol: Continuous Extraction & Salting Out
  • pH Adjustment:

    • Cool the reaction mixture to

      
      .
      
    • Adjust pH to >12.0 using 50% NaOH. Why? You must fully deprotonate the amine (

      
      ) to break the ionic dipole.
      
  • Saturation:

    • Add solid NaCl until the aqueous phase is saturated (brine). This increases the ionic strength, forcing the organic amino alcohol out ("Salting Out").

  • Extraction:

    • Do not use DCM. Use n-Butanol or IPA/CHCl3 (3:1) .[1]

    • Perform 3-4 extractions. The partition coefficient (

      
      ) favors n-Butanol.
      
  • Solvent Swap:

    • Concentrate the n-Butanol extracts under vacuum (

      
      ).
      
    • Crucial Step: Azeotropically dry the residue by adding anhydrous Ethanol or Toluene and evaporating twice. This removes residual water which is fatal to the crystallization step.

Validation Check:

  • Take a 100 µL aliquot of the aqueous raffinate.

  • Run TLC (MeOH/DCM/NH4OH). If product spot is visible, repeat extraction.

Module 2: Salt Formation & Crystallization (The "Oil" Problem)

Status: Purification & Stabilization Common Issue: "I added HCl, but instead of white crystals, I got a brown, sticky oil."

The Troubleshooting Logic

The "oil" is usually a supersaturated solution of the salt containing trapped water or solvent. The HCl salt of amino alcohols is extremely hygroscopic. If any water is present during acidification, it will not crystallize.[1]

Diagram: Crystallization Decision Tree

CrystallizationLogic Start Crude Free Base (Oil) Dry Step 1: Azeotropic Drying (Toluene/EtOH) Start->Dry Solvent Step 2: Dissolve in Anhydrous EtOAc (Ratio 1:5) Dry->Solvent Acid Step 3: Add HCl Source (Must be Anhydrous!) Solvent->Acid Check Observation? Acid->Check Oil Result: Sticky Oil/Gum Check->Oil Phase Sep Solid Result: White Precipitate Check->Solid Success Fix1 Troubleshoot: Heat to reflux, add IPA dropwise until clear, then slow cool. Oil->Fix1 Fix2 Troubleshoot: Seed with pure crystal, stir at 0°C for 12h. Fix1->Fix2

Figure 1: Decision matrix for handling the "oiling out" phenomenon during salt formation.

Correct Protocol for Crystallization
  • Dissolution: Dissolve the dried free base oil in Anhydrous Ethyl Acetate (EtOAc) (approx. 5-10 volumes).

  • Acidification:

    • Do NOT use aqueous HCl.

    • Use HCl in Isopropanol (5-6N) or HCl gas bubbled into the solution.

    • Add dropwise at

      
       with vigorous stirring.
      
  • The "Cloud Point":

    • Stop addition when the solution becomes permanently cloudy (pH ~2-3).

    • If it oils out, heat the mixture to reflux (approx 70°C). Add Isopropanol (IPA) dropwise until the oil dissolves into a homogeneous solution.

  • Controlled Cooling:

    • Cool slowly to room temperature, then to

      
      .
      
    • Seeding: Add a few milligrams of pure (S)-4-amino-2-butanol HCl crystals at

      
       to induce nucleation.
      

Module 3: Enantiomeric Purity (Chiral Troubleshooting)

Status: Quality Control Common Issue: "My specific rotation is lower than the literature value. Did I racemize it?"

Mechanism of Failure

While 1,3-amino alcohols are chemically stable, the stereocenter at C2 (bearing the -OH) can be compromised if:

  • Activation: The hydroxyl group is activated (e.g., by strong acid) leading to elimination (dehydration) and subsequent re-hydration (racemization).

  • Cyclization: Formation of oxazolidines with aldehyde impurities (from solvents or reagents) can alter optical rotation readings.[1]

Analytical Validation

Do not rely solely on specific rotation (


), as it is concentration and pH-dependent.[1]
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Daicel).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1]

  • Target: (S)-isomer should elute distinct from the (R)-isomer.

  • Acceptance Criteria: ee > 98%.

Specific Rotation Reference:

  • (S)-2-amino-1-butanol (isomer) is typically

    
     to 
    
    
    
    .
  • Target (S)-4-amino-2-butanol HCl: Expect

    
     (
    
    
    
    ).[1] Note: Always establish an internal standard with a certified reference material.

FAQ: Frequently Asked Questions

Q1: The product turned pink/brown during drying. Is it ruined?

  • Cause: Amino alcohols are susceptible to air oxidation, especially if trace metal ions are present.

  • Fix: The color is likely a surface impurity. Recrystallize from IPA/EtOAc . Ensure all drying is done under Nitrogen or high vacuum.

Q2: Can I remove inorganic salts (NaCl) without extraction?

  • Answer: Yes. If you stripped the water and have a solid residue of Product + NaCl:

    • Add hot anhydrous Ethanol .

    • The Amino Alcohol HCl dissolves; NaCl is insoluble in hot EtOH.[1]

    • Filter hot.

    • Concentrate the filtrate to crystallize.

Q3: What are the major impurities I should look for in NMR?

  • Dimer: Secondary amine formed by reaction of the product with the starting ketone/oxime. Look for multiplet signals in the 2.5-3.0 ppm range distinct from the primary amine.

  • Cyclic Imine: If the reaction was a reduction of a ketone, incomplete reduction can leave cyclic byproducts.

References

  • Synthesis & Properties: Journal of Medicinal Chemistry, 1993, 36, 2448.[1] (Synthesis of 4-aminobutanol derivatives).

  • Purification Protocols: US Patent 5,866,719. "Process for the purification of an aminoalcohol."[2] (Describes n-Butanol extraction and salt crystallization techniques).

  • Chiral Resolution:Journal of Organic Chemistry, 1991, 56, 2594. (Stereoselective synthesis and analysis).
  • Safety & Handling: PubChem CID 170254 (4-aminobutan-2-ol). Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical reagents.

Sources

Technical Guide: Dehydration Protocols for (S)-4-Aminobutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Reality of Amino Alcohol Salts

Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a viscous oil or a sticky gum instead of the pristine white crystalline solid you expected.

(S)-4-aminobutan-2-ol hydrochloride represents a classic challenge in organic synthesis: a low-molecular-weight, chiral amino alcohol salt. These molecules are "water sponges." The ammonium cation (


) and the hydroxyl group (

) act as potent hydrogen bond donors and acceptors, creating a hydration shell that is thermodynamically difficult to break.

This guide provides three validated workflows to remove water, ranging from bulk solvent removal to trace desiccation, ensuring you recover a handleable solid without compromising enantiomeric purity.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess the state of your material.[1] Heat sensitivity in chiral amino alcohols is a valid concern; while the 1,3-relationship of the amine and alcohol makes cyclization to azetidines kinetically difficult, thermal degradation (browning) is common at high temperatures (


) in the presence of trace acids.
Workflow Decision Tree

DryingDecision cluster_legend Key Start Current State of Material State1 Aqueous Solution (>10% Water) Start->State1 State2 Viscous Oil / Gum (<10% Water) Start->State2 State3 Solid / Powder (Trace Water) Start->State3 Method1 Lyophilization (Freeze Drying) State1->Method1 Best for purity Method2 Azeotropic Distillation (Toluene/2-MeTHF) State1->Method2 Faster scale-up State2->Method2 To break hydrates Method3 Vacuum Desiccation (P2O5 / KOH) State2->Method3 If quantity < 1g State3->Method3 Final polish Legend1 Blue: High Water Content Legend2 Yellow: Hydrate/Oil Phase Legend3 Green: Near Dry

Figure 1: Decision matrix for selecting the appropriate drying method based on water content and physical state.

Module 2: Azeotropic Distillation (The Workhorse)

Best For: Converting oils/gums into solids; Bulk water removal (>1g scale). Mechanism: Toluene forms a low-boiling positive azeotrope with water (bp 85°C), allowing water to be "carried" out of the solid matrix at temperatures significantly below water's standard boiling point.

Azeotrope Data Table[2]
SolventAzeotrope BP (

)
Water Composition (% wt)Solubility of SaltNotes
Toluene 85.020.2%NegligibleRecommended. Toxic but effective.
Benzene 69.28.9%NegligibleAvoid (Carcinogenic).
Cyclohexane 69.58.4%NegligibleSafer alternative, but carries less water.
Ethanol 78.14.4%HighDo NOT use. Solubilizes salt; holds water.
Protocol: The "Feed and Bleed" Rotovap Method
  • Dissolution: If your material is an oil, dissolve it in a minimum amount of absolute ethanol or methanol to ensure homogeneity.

  • Solvent Swap: Add Toluene (approx. 10x volume of the alcohol used).

  • Distillation:

    • Set Rotary Evaporator bath to 45-50°C .

    • Apply vacuum (aim for <50 mbar).

    • Distill until the volume is reduced to ~20%.

  • The Chase (Critical Step):

    • Do not distill to dryness yet.

    • Add fresh Toluene.

    • Repeat distillation.[2]

    • Why? This repeated "chasing" breaks the hydration shell.

  • Final Strip: Evaporate to dryness. The oil should begin to foam and eventually crumble into a white/off-white solid.

Expert Tip: If the material remains an oil after 3 toluene chases, it likely contains trapped solvent. Triturate (grind) the oil under Diethyl Ether or MTBE . The mechanical action combined with the antisolvent usually forces crystallization.

Module 3: Lyophilization (The Gentle Approach)

Best For: High-value samples; Preventing thermal degradation; Final formulation. Mechanism: Sublimation of ice directly to vapor under high vacuum, bypassing the liquid phase and preventing "oiling out."

Protocol
  • Preparation: Dissolve the (S)-4-aminobutan-2-ol hydrochloride in HPLC-grade water . Keep the concentration between 50-100 mg/mL.

  • Freezing:

    • Shell-freeze the flask in a dry ice/acetone bath or liquid nitrogen.

    • Goal: Maximize surface area. A thin layer of ice on the flask walls is superior to a thick "puck" at the bottom.

  • Primary Drying:

    • Connect to the lyophilizer.

    • Condenser temp: <-50°C .

    • Vacuum: <0.1 mbar .

    • Run for 24-48 hours.

  • Secondary Drying:

    • Once visible ice is gone, continue for 4-6 hours to remove bound water.

Module 4: Troubleshooting "Oiling Out"

The most frequent support ticket we receive involves the salt refusing to crystallize.

Scenario: You removed the solvent, but you have a clear, sticky oil. Cause: The melting point of the hydrated salt is depressed below room temperature. This is a "supercooled liquid."

The "Scratched Flask" Technique
  • Add Antisolvent: Add a small volume of anhydrous Diethyl Ether or Isopropanol (IPA) (just enough to cover the oil).

  • Mechanical Stress: Use a clean glass spatula to vigorously scratch the side of the flask under the solvent level.

  • Sonication: Briefly sonicate the flask.

  • Seeding: If you have any solid crystals from a previous batch (even 1 mg), add them now.

  • Patience: Place the flask in a freezer (-20°C) overnight.

Module 5: Final Desiccation (Trace Removal)

For analytical standards or strict anhydrous reactions, physical drying is insufficient.

Apparatus: Vacuum Desiccator or Drying Pistol (Abderhalden). Desiccant: Phosphorus Pentoxide (


) is the gold standard for amine salts.
Warning:  Do not  use basic desiccants (like Potassium Carbonate) in direct contact, as they may liberate the free base, which is volatile and liquid.
Chemical Drying Workflow

Desiccation Sample Sample in Vial (Uncapped) Desiccant P2O5 Boat Sample->Desiccant Water Transfer Vacuum High Vacuum (<1 mmHg) Desiccant->Vacuum Maintains Gradient Time Time (12-24 Hours) Vacuum->Time

Figure 2: Mass transfer logic in a vacuum desiccator using P2O5.

FAQ: Frequently Asked Questions

Q: Can I use heat to speed this up? A: Use caution. While the HCl salt is more stable than the free base, temperatures >60°C can promote oxidation or slight racemization over long periods. Vacuum is preferred over heat.

Q: My product turned pink/brown. Is it ruined? A: This indicates oxidation, likely of the amine group. It is often a surface impurity. A quick recrystallization from Isopropanol/Ether usually restores the white color.

Q: Is the free base easier to dry? A: No. (S)-4-aminobutan-2-ol free base is a liquid with a high boiling point and is even more difficult to handle dry. The hydrochloride salt is the preferred form for storage.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying organic salts and solvents).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7853263, (2S)-4-aminobutan-2-ol. Retrieved February 22, 2026, from [Link]

  • Burfield, D. R., et al. (1983). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry. (Foundational work on desiccant selection, establishing efficiency).

Sources

solvent selection for recrystallizing amino alcohol salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Amino Alcohol Salts

Ticket ID: REC-AAS-001 Subject: Solvent Selection & Troubleshooting for Amino Alcohol Salt Purification Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of Amino Alcohol Salts

Amino alcohols (e.g., ephedrine, phenylglycinol, amino-diols) represent a unique challenge in solid-state chemistry. They possess dual functionality: a basic amine and a hydrogen-bond-donating hydroxyl group. When converted to salts (HCl, tartrate, oxalate) for purification or chiral resolution, they often exhibit:

  • High Hygroscopicity: The ionic lattice avidly absorbs atmospheric moisture.

  • Low Melting Points: Leading to the dreaded "oiling out" phenomenon.[1][2][3]

  • Solvate Formation: Tendency to trap solvent molecules (water/alcohols) in the lattice.

This guide provides a self-validating workflow to navigate these issues, moving beyond generic advice to specific, chemically grounded protocols.

Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

The Issue: Instead of crystals forming, the salt separates as a viscous oil droplet at the bottom of the flask. The Mechanism: This occurs when the Metastable Zone Width (MSZW) is crossed at a temperature above the melting point of the solvated salt. The system enters a region of Liquid-Liquid Phase Separation (LLPS) before it hits the crystallization boundary.

Protocol: The "Oiling Out" Rescue Workflow

Do not discard the oil. It is your product in a super-saturated, disordered state.

Step-by-Step Recovery:

  • Re-dissolution: Heat the mixture until the oil layer fully redissolves. If it refuses to dissolve at reflux, add the good solvent (polar) dropwise until clear.

  • The Temperature Cycle:

    • Cool the solution slowly (approx. 1°C/min) with vigorous stirring.

    • Watch for the onset of turbidity (cloud point).[4]

    • Critical Step: If oil droplets appear, immediately reheat to clear the solution.

    • Cool again, but stop 5°C above the temperature where oiling occurred previously.

  • Seeding: Add seed crystals of the pure salt at this elevated temperature. If no seeds are available, scratch the glass interface vigorously.

  • Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 1-2 hours. The surface area of the seeds provides a template, bypassing the high-energy nucleation barrier that causes oiling.

  • Slow Cooling: Once a suspension is established, cool to room temperature over 4-6 hours.

Visual Guide: Troubleshooting Oiling Out

OilingOutRescue Start Issue: Product Oils Out Redissolve 1. Reheat to Reflux (Dissolve Oil) Start->Redissolve CheckSolvent Check Solvent Composition Redissolve->CheckSolvent AddPolar Add Polar Solvent (Dropwise) CheckSolvent->AddPolar If insoluble CoolSlow 2. Cool Slowly (1°C/min) CheckSolvent->CoolSlow If clear AddPolar->CoolSlow Turbidity Observation: Turbidity or Droplets? CoolSlow->Turbidity Seed 3. Add Seed Crystals (Hold Temp) Turbidity->Seed Cloudy (Nucleation) Reheat Reheat to Clear Turbidity->Reheat Droplets (Oil) Success Crystalline Suspension Formed Seed->Success Reheat->CoolSlow Retry w/ Slower Rate

Caption: Logic flow for converting an oiled-out phase into a crystalline solid using temperature cycling and seeding.

Module 2: Solvent Selection Logic

For amino alcohol salts, the "Like Dissolves Like" rule is insufficient. You must balance Dielectric Constant (


)  with Hydrogen Bonding Capacity .
The Rule of Three for Amino Alcohol Salts
  • Primary Solvent (Dissolver): High polarity, protic. (e.g., Methanol, Ethanol, Water).[5]

    • Role: Breaks the ionic lattice energy.

  • Secondary Solvent (Anti-solvent): Moderate polarity, aprotic. (e.g., Ethyl Acetate, Acetonitrile, MTBE).

    • Role: Reduces solubility without competing for H-bonds.

  • The "Forbidden" Solvents:

    • Ketones (Acetone/MEK): Avoid with primary amines. Even as salts, the equilibrium with the free base can lead to Schiff base formation (imine impurities) over prolonged heating [1].

    • Esters (at high T): Risk of transesterification if the amino alcohol has a primary hydroxyl group.

Recommended Solvent Systems
Salt TypePrimary Solvent (Good)Anti-Solvent (Bad)Technical Notes
Hydrochloride Ethanol (Abs), MethanolEthyl Acetate, MTBEHighly hygroscopic. Dry solvents are critical.
Tartrate Water, MethanolAcetone, AcetonitrileAcetone safe for tartrates if no primary amine present.
Oxalate Ethanol/Water (9:1)EthanolOxalates are often insoluble in pure organics; need water.
Sulfonate IsopropanolHeptane, TolueneGood for removing inorganic impurities.
Visual Guide: Solvent Selection Decision Tree

SolventSelection Input Amino Alcohol Salt AmineType Amine Class? Input->AmineType Primary Primary (-NH2) AmineType->Primary SecTert Sec/Tert (-NHR) AmineType->SecTert AvoidKetones AVOID Ketones (Schiff Base Risk) Primary->AvoidKetones SafeKetones Acetone/MEK Acceptable SecTert->SafeKetones UseAlcohol Use EtOH or IPA AvoidKetones->UseAlcohol Solubility Solubility Check SafeKetones->Solubility HighSol Too Soluble? Solubility->HighSol AddAnti Add Ester/Ether (EtOAc/MTBE) HighSol->AddAnti Yes UseAlcohol->Solubility

Caption: Decision matrix for selecting solvents based on amine classification and chemical stability risks.

Module 3: Chemical Stability & Impurity Control

Esterification Risk
  • Scenario: Recrystallizing an amino alcohol salt (e.g., carboxylic acid salt) in an alcohol solvent (Methanol/Ethanol).

  • Risk: Acid-catalyzed esterification.[6] The salt itself acts as a proton source.

  • Prevention:

    • Avoid boiling for extended periods (>2 hours).

    • Use Isopropanol (IPA) instead of Methanol/Ethanol. The secondary alcohol is sterically hindered and significantly less reactive toward esterification [2].

Solvate vs. Anhydrous Forms

Amino alcohol salts are prone to forming pseudopolymorphs (solvates).

  • Detection: If your yield is >100% or the melting point is sharp but incorrect, you likely have a solvate.

  • Fix: Recrystallize from a non-solvate-forming solvent (e.g., Acetonitrile) or dry aggressively under vacuum at elevated temperatures (>50°C) to collapse the lattice.

Module 4: Frequently Asked Questions (FAQ)

Q: My salt is extremely hygroscopic and turns to goo on the filter paper. What do I do? A: This is common for HCl salts.

  • Perform the filtration under a nitrogen blanket or inverted funnel with N2 flow.

  • Wash with an anhydrous, non-polar solvent (e.g., dry diethyl ether or pentane) immediately after filtration to displace surface moisture.

  • Move immediately to a vacuum desiccator containing

    
     or KOH.
    

Q: Can I use water as a solvent? A: Yes, but with caution. Water is the best solvent for solubility but the worst for yield and drying.

  • Strategy: Use water only as a "doping" agent. Dissolve the salt in hot Ethanol, then add water dropwise only if the salt doesn't dissolve. This minimizes the water content, making drying easier.

Q: The solution is colored (yellow/brown). How do I remove it? A: Amino alcohols oxidize easily.

  • Add Activated Charcoal (1-3 wt%) to the hot solution.

  • Stir for 15 minutes.

  • Filter hot through a Celite pad. Note: Ensure the funnel is pre-heated to prevent premature crystallization in the filter stem.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[7][8][9] (2011).[7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[8][9] (The authoritative text on salt selection and stability).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Detailed discussion on solvent selection and esterification risks in scale-up).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Mechanisms of oiling out and seeding protocols).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (2S)-4-aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety profile. For chiral molecules like 4-aminobutan-2-ol, where one enantiomer may present the desired therapeutic effect while the other could be inert or even harmful, the precise quantification of enantiomeric excess (e.e.) is a critical quality attribute.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the chiral resolution of (2S)-4-aminobutan-2-ol, designed for researchers, scientists, and drug development professionals. We will explore both indirect and direct separation strategies, grounding our discussion in the principles of chromatography and supporting it with established experimental data.

The Dichotomy of Chiral Separation: Indirect vs. Direct HPLC Methods

The fundamental challenge in separating enantiomers lies in their identical physical properties in an achiral environment.[1] Chiral chromatography overcomes this by introducing a chiral selector into the system, creating a transient diastereomeric relationship with the analyte enantiomers. This can be achieved in two primary ways: by derivatizing the analyte with a chiral agent before analysis (Indirect Method) or by using a column packed with a chiral stationary phase (Direct Method).

FeatureIndirect Method (Pre-column Derivatization)Direct Method (Chiral Stationary Phase - CSP)
Principle Enantiomers are reacted with a single-enantiomer chiral derivatizing agent (CDA) to form diastereomers.Enantiomers interact directly with a chiral stationary phase, forming transient, diastereomeric complexes with different stabilities.
Stationary Phase Standard, achiral reversed-phase columns (e.g., C18, C8).[2]Specialized, more expensive chiral stationary phases (e.g., polysaccharide, crown ether, macrocyclic antibiotic).[3]
Advantages • Utilizes common, less expensive HPLC columns.• Often enhances UV detection by introducing a chromophore.[2]• Can be a robust and reproducible method.[2]• Simpler workflow with no prior reaction step.• Avoids potential issues with derivatization (e.g., incomplete reaction, side products, kinetic resolution).• Direct analysis of the original analyte.
Disadvantages • Requires an additional, time-consuming derivatization step.• The CDA must be of high enantiomeric purity.• Potential for racemization or side reactions during derivatization.• Excess CDA can interfere with the chromatogram.• CSPs are significantly more expensive.• Method development can be more empirical and time-consuming, often requiring screening of multiple columns and mobile phases.[4]• CSPs can be less robust and have more restrictive mobile phase compatibility.

Method 1: The Indirect Approach - Pre-column Derivatization

The indirect method is a powerful and frequently employed strategy. Its core principle involves the conversion of the enantiomeric pair into a mixture of diastereomers.[2] These diastereomers have distinct physicochemical properties and can, therefore, be separated on a conventional achiral stationary phase, such as a C18 column.[2]

A critical aspect of this method is the choice of the Chiral Derivatizing Agent (CDA). For a primary amine and alcohol like 4-aminobutan-2-ol, an ideal CDA will react selectively and rapidly. Furthermore, the CDA often incorporates a strong chromophore, which is particularly beneficial for analytes like 4-aminobutan-2-ol that lack a native UV-absorbing moiety, thereby enhancing detection sensitivity.[2][5]

Workflow for the Indirect Method

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing sample (S)-4-aminobutan-2-ol (with R-enantiomer impurity) solvent Dissolve in Aprotic Solvent (e.g., Chloroform) sample->solvent cda Add Chiral Derivatizing Agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) solvent->cda Analyte Solution reaction Derivatization Reaction (Forms Diastereomers) cda->reaction inject Inject Diastereomeric Mixture reaction->inject Derivatized Sample separation Separation on Achiral C18 Column inject->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas of Diastereomers chromatogram->integrate calculate Calculate Enantiomeric Excess (e.e.%) integrate->calculate

Caption: Workflow for chiral purity analysis via the indirect method.

Exemplary Protocol: Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride

This protocol is based on established methods for the derivatization and analysis of aminobutanol enantiomers.[2][5]

Part A: Derivatization Protocol

  • Sample Preparation: Accurately weigh the 4-aminobutan-2-ol sample and dissolve it in a suitable aprotic organic solvent like chloroform or carbon tetrachloride.[2]

  • Reagent Addition: Add the chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride, to the sample solution. The molar ratio of the derivatizing agent to the analyte should be carefully controlled, typically in a slight excess (e.g., 1.1 to 2 equivalents) to ensure complete reaction.[2]

    • Causality Note: Using an enantiomerically pure CDA is paramount. Any impurity in the CDA will lead to the formation of an additional diastereomer, resulting in an inaccurate e.e. calculation.

  • Reaction: Allow the reaction to proceed. This is typically a rapid reaction at room temperature.[2]

  • Dilution: After the reaction is complete, dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.[2]

Part B: HPLC Analysis Protocol

ParameterRecommended ConditionRationale / Source
Column Dima C18, 5 µmA standard reversed-phase column is sufficient for diastereomer separation.[5]
Mobile Phase Methanol / 50 mmol/L Sodium Acetate (70:30, v/v), pH 3.5Provides good resolution for the specific diastereomers formed.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2][5]
Column Temp. 30°CEnsures reproducible retention times and peak shapes.[2][5]
Detection UV at 254 nmThe phenylethanesulfonyl group introduced by the CDA provides strong UV absorbance at this wavelength.[2][5]
Injection Vol. 20 µLA typical injection volume for analytical HPLC.[2][5]

Data Processing: The enantiomeric excess (e.e.%) is calculated from the integrated peak areas of the two resulting diastereomer peaks (Peak 1 and Peak 2) using the formula: e.e.% = |(Area_Peak1 - Area_Peak2) / (Area_Peak1 + Area_Peak2)| * 100

Method 2: The Direct Approach - Chiral Stationary Phases (CSPs)

Direct chiral separation using CSPs is an elegant and more streamlined approach.[6] The principle relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different energies, resulting in different retention times.[3]

Principle of Separation on a Chiral Stationary Phase

cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Mixture CSP_Node Chiral Selector S_Interaction Stronger Interaction (Higher Stability Complex) = Longer Retention Time R_Interaction Weaker Interaction (Lower Stability Complex) = Shorter Retention Time S_Enantiomer (S)-enantiomer S_Enantiomer->CSP_Node Interaction 1 R_Enantiomer (R)-enantiomer R_Enantiomer->CSP_Node Interaction 2

Caption: Differential interaction of enantiomers with a CSP.

Comparison of Relevant CSPs for Amino Alcohols

The selection of the right CSP is the most critical step in direct method development.[4] For a polar molecule like 4-aminobutan-2-ol, several classes of CSPs are relevant.

CSP TypeChiral Selector ExamplePrinciple of SeparationSuitability for 4-aminobutan-2-ol
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide structure.[3]High. These are the most broadly applicable CSPs and have a high success rate for a wide range of chiral compounds, including those with amine and hydroxyl groups.[3][7]
Crown Ether-Based Chiral Crown Ether (e.g., CROWNPAK CR(+))Primarily for primary amines. The protonated amine group (-NH3+) forms a complex with the crown ether cavity through hydrogen bonding.Very High. Specifically designed for the resolution of compounds with a primary amino group. A method for 2-aminobutanamide has been successfully developed on a CROWNPAK CR(+) column.[8][9]
Macrocyclic Glycopeptide Teicoplanin or Vancomycin (e.g., Astec® CHIROBIOTIC® T)Provides a complex array of interaction sites, including peptide linkages, aromatic rings, and ionizable groups, making it suitable for polar and ionic compounds.[3][6]High. These phases are excellent for underivatized amino acids and similar polar compounds, operating well in reversed-phase or polar organic modes.[6]

A direct method for a similar compound, 2-aminobutanamide, was successfully developed using a CROWNPAK CR(+) column with a simple mobile phase of 0.05% perchloric acid solution, demonstrating the feasibility of this approach.[8][10]

Conclusion and Recommendations

Both indirect and direct HPLC methods offer viable pathways for determining the enantiomeric excess of (2S)-4-aminobutan-2-ol, each with distinct advantages and considerations.

  • The direct method on a Chiral Stationary Phase represents a more modern, faster, and elegant solution by eliminating the need for sample derivatization. For 4-aminobutan-2-ol, a crown ether-based CSP like CROWNPAK CR(+) would be the most logical starting point for method development due to its high selectivity for primary amines.[8] Polysaccharide and macrocyclic glycopeptide phases also represent strong alternatives.

The ultimate choice depends on the specific context of the analysis. For high-throughput screening or when avoiding chemical modification of the analyte is paramount, investing in a direct CSP-based method is advisable. For routine analysis where cost and established robustness are key drivers, the indirect method remains a highly valid and powerful technique.

References

  • Harada, N., Nakanishi, K. (1983). Circular Dichroic Spectroscopy—Exciton Coupling in Organic Stereochemistry. University Science Books.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link].

  • Seo, J., Lee, J., Lee, W. (2023). Amino alcohol-derived chiral stationary phases. Journal of Pharmaceutical Analysis, 13(5), 738-752.
  • Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. Available at: [Link].

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link].

  • Adhikari, S., Bhandari, A., Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 207-216.
  • Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Available at: [Link].

  • Aboul-Enein, H. Y., Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology, 3rd Edition.
  • Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Request PDF on ResearchGate. Available at: [Link].

  • Kotthaus, A. F., Altenbach, H-J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-32.
  • Adhikari, S., Bhandari, A., Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link].

  • CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. Google Patents.

Sources

Chiral Resolution of (2S)-4-aminobutan-2-ol: A Comparative Guide to Marfey’s Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-4-aminobutan-2-ol presents a distinct analytical challenge: it is a low molecular weight, polar amino alcohol lacking a strong UV chromophore.[1] Traditional chiral stationary phases (CSPs) often struggle with such polar analytes due to poor retention and broad peak shapes.

This guide details the derivatization of (2S)-4-aminobutan-2-ol using Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA ).[2] Unlike direct chiral chromatography, this method converts enantiomers into diastereomers, allowing for separation on standard achiral C18 columns with high resolution (


) and enhanced UV/MS detectability.

Mechanistic Insight: The Chemistry of Derivatization

The success of this protocol relies on a Nucleophilic Aromatic Substitution (


) reaction. Marfey’s reagent contains a reactive fluorine atom on a dinitrobenzene scaffold.
Reaction Specificity

While (2S)-4-aminobutan-2-ol contains both a primary amine and a secondary alcohol, L-FDAA is highly selective for the primary amine under controlled basic conditions (pH 8–9).

  • Amine Attack: The primary amine acts as the nucleophile, displacing the fluorine.

  • Hydroxyl Inertness: The secondary hydroxyl group at the C2 position is sterically hindered and less nucleophilic than the amine, preventing O-derivatization side products under the recommended mild heating (40–50°C).

Visualization: Reaction Mechanism

The following diagram illustrates the transformation of the (2S)-enantiomer into the L-L diastereomer.

MarfeysReaction FDAA Marfey's Reagent (L-FDAA) Complex Meisenheimer Complex FDAA->Complex + Target (pH 8.5) Target (2S)-4-aminobutan-2-ol (Nucleophile) Target->Complex Product Diastereomer (L-FDAA-2S-Derivative) Complex->Product - HF HF HF (Byproduct) Complex->HF

Figure 1: Mechanism of L-FDAA derivatization via nucleophilic aromatic substitution (


). The amine attacks the C-F bond, forming a stable diastereomer.

Comparative Analysis: Why Marfey’s?

The following table compares L-FDAA against common alternatives for amino alcohol analysis.

FeatureMarfey’s Reagent (L-FDAA) GITC (Isothiocyanates) Mosher’s Acid Chloride Direct Chiral LC
Reaction Type

(Amine selective)
Edman-type (Amine selective)Acylation (Reacts with -OH & -NH2)N/A (Interaction based)
Stability High (Stable for >48 hrs)Moderate (Hydrolysis risk)HighN/A
Chromophore

(Distinct yellow)

(UV interference common)
Weak UVNative (None for this molecule)
Elution Mode Reversed Phase (C18) Reversed Phase (C18)Reversed Phase / NormalChiral Stationary Phase
Resolution (

)
Excellent for polar aminesGood, but steric bulk can broaden peaksExcellent for NMR, variable for LCVariable; often poor for small polar analytes
Cost Low (Standard columns)LowModerateHigh (Specialized columns)

Expert Verdict: For (2S)-4-aminobutan-2-ol, Marfey’s reagent is superior because it introduces sufficient hydrophobicity to retain the polar molecule on a C18 column while providing a strong UV handle (340 nm) that avoids interference from common solvent impurities seen at 254 nm.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to be self-validating. You must run a Racemic Standard (2RS) alongside your Sample (2S) to confirm elution order.

Reagents Required[1][3][4][5][6][7][8][9]
  • L-FDAA Solution: 1% (w/v) in Acetone (Store at 4°C in dark).

  • Buffer: 1 M

    
     (Freshly prepared).
    
  • Quench: 1 M or 2 M HCl.

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water.

Step-by-Step Procedure
  • Preparation:

    • Dissolve 0.5 mg of (2S)-4-aminobutan-2-ol in 100 µL

      
      .
      
    • Validation Step: Prepare a separate tube with 0.5 mg of racemic 4-aminobutan-2-ol (mixture of 2S and 2R).

  • Derivatization:

    • Add 50 µL of 1 M

      
        to the sample.
      
    • Add 100 µL of 1% L-FDAA (acetone).

    • Note: The solution must turn bright yellow. If colorless, pH is too low.

  • Incubation:

    • Vortex briefly.[3]

    • Heat at 45°C for 60 minutes in a heating block.

    • Caution: Do not exceed 60°C to avoid O-acylation of the secondary alcohol.

  • Quenching:

    • Cool to room temperature.

    • Add 50 µL of 1 M HCl to neutralize (pH should be ~2–3).

    • Why? Acidic pH stops the reaction and protonates the derivatives, ensuring sharp peak shapes on C18.

  • Dilution:

    • Dilute with 200 µL of 50% ACN/Water before injection.

Analytical Workflow & Data Interpretation

LC-MS/UV Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 340 nm (primary) and ESI-MS (positive mode).

Elution Order Logic

Unlike amino acids, where the carboxyl group dictates a predictable "L-L before L-D" elution via intramolecular H-bonding, amino alcohols are driven by hydrophobicity differences.

  • Racemic Standard Run: You will see two peaks (1:1 ratio).

  • Sample Run: You should see a single major peak matching one of the racemic peaks.

  • Purity Calculation:

    
    
    
Workflow Diagram

Workflow Start Start: (2S)-Sample Analysis Deriv Derivatize both with L-FDAA (45°C, 1 hr, pH 8.5) Start->Deriv StdPrep Prepare Racemic Std (2RS-4-aminobutan-2-ol) StdPrep->Deriv HPLC Run HPLC-UV (340nm) C18 Column Deriv->HPLC Decision Check Racemic Chromatogram HPLC->Decision Resolved Two Resolved Peaks? (Rs > 1.5) Decision->Resolved Yes NotResolved Single Broad Peak Decision->NotResolved No Compare Compare Sample Retention Time to Racemic Peaks Resolved->Compare Optimize Optimize Gradient (Lower slope or MeOH) NotResolved->Optimize Final Calculate ee% & Purity Compare->Final Optimize->HPLC

Figure 2: Operational workflow for validating enantiomeric purity. The parallel processing of a racemic standard is mandatory for peak identification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Basic pH during injectionEnsure Quench step (HCl) is sufficient. Mobile phase must be acidic (0.1% Formic Acid).
Extra Peaks O-DerivatizationReaction temperature too high (>50°C) or time too long. Reduce to 40°C.
Low Sensitivity Incomplete ReactionCheck pH of reaction mix. Must be >8.0 for FDAA to react.
Co-elution Insufficient hydrophobicity differenceSwitch Mobile Phase B to Methanol (changes selectivity) or use a Phenyl-Hexyl column.

References

  • Marfey, P. (1984).[4] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.[4]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][3][7][8][9][10][11]

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Product Instructions.

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids.[11][12] Tetrahedron Letters.

Sources

A Comparative Analysis for Drug Development: (2S)-4-aminobutan-2-ol vs. (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of chiral building blocks for drug discovery and development, the selection of an appropriate amino alcohol scaffold is a critical decision that profoundly influences a candidate's physicochemical properties, biological activity, and synthetic accessibility. This guide provides a detailed comparative analysis of two structurally related chiral amino alcohols: (2S)-4-aminobutan-2-ol and (S)-2-aminobutan-1-ol. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental insights to make an informed selection based on the specific requirements of their research.

This analysis moves beyond a simple cataloging of properties, delving into the causal relationships between structural differences and their functional consequences. We will explore their distinct physicochemical profiles, outline key experimental protocols for their characterization and comparison, and discuss their potential applications as chiral synthons in medicinal chemistry.

Structural and Physicochemical Properties: A Tale of Two Isomers

(2S)-4-aminobutan-2-ol and (S)-2-aminobutan-1-ol are structural isomers, both possessing a four-carbon chain with an amino group and a hydroxyl group. The critical distinction lies in the relative positions of these functional groups, which in turn dictates their chemical reactivity, steric hindrance, and potential for intramolecular interactions.

A comparative overview of the key physicochemical properties is presented below:

Property(2S)-4-aminobutan-2-ol(S)-2-aminobutan-1-ol
Molecular Formula C₄H₁₁NOC₄H₁₁NO
Molecular Weight 89.14 g/mol [1]89.14 g/mol [2]
IUPAC Name (2S)-4-aminobutan-2-ol[1](2S)-2-aminobutan-1-ol[3]
Synonyms (S)-4-Amino-2-butanol[1]L-2-Aminobutanol[4]
Boiling Point Not available172-174 °C[2]
Density Not available0.944 g/mL at 25 °C[2]
Optical Rotation Not available[α]20/D +10° (neat)[2]
pKa Not available9.52 at 25 °C[4]
Solubility Soluble in waterSoluble in water[4]

The primary structural difference is the location of the functional groups. In (2S)-4-aminobutan-2-ol, the hydroxyl group is on a secondary carbon, while the amino group is on a primary carbon. Conversely, in (S)-2-aminobutan-1-ol, the amino group is on a secondary carbon, and the hydroxyl group is on a primary carbon. This seemingly subtle difference can have significant implications for their reactivity and use as chiral synthons. For instance, the primary alcohol in (S)-2-aminobutan-1-ol is generally more accessible for reactions like esterification or oxidation compared to the secondary alcohol in (2S)-4-aminobutan-2-ol.

Synthesis and Stereochemical Control

The enantioselective synthesis of chiral amino alcohols is a cornerstone of pharmaceutical development.[5] The methods employed to produce these compounds in high enantiomeric purity are critical for ensuring the desired therapeutic effect and avoiding potential off-target effects from the unwanted enantiomer.

(S)-2-aminobutan-1-ol is commonly synthesized from the corresponding natural amino acid, L-aminobutyric acid, through reduction of the carboxylic acid functionality.[6][7] This "chiral pool" approach is advantageous as it utilizes a readily available and enantiomerically pure starting material.[5] Alternative synthetic routes include the asymmetric reductive amination of α-hydroxy ketones.[8]

The synthesis of (2S)-4-aminobutan-2-ol is less commonly documented in readily available literature, suggesting it may be a less utilized building block compared to its isomer. General methods for synthesizing such 1,3-amino alcohols could involve the ring-opening of chiral azetidines or the reduction of γ-amino ketones.

Applications in Drug Development

Chiral amino alcohols are invaluable building blocks in the synthesis of a wide array of pharmaceuticals.[9][10][] Their bifunctional nature allows them to serve as versatile scaffolds for the construction of more complex molecules.

(S)-2-aminobutan-1-ol is a well-established intermediate in the synthesis of various therapeutic agents. A notable example is its use in the production of ethambutol, an antibacterial medication used to treat tuberculosis.[4] Its role as a chiral building block is crucial for the drug's efficacy and safety profile.[10]

While specific, high-profile applications for (2S)-4-aminobutan-2-ol are not as prominently reported, its structural motif is relevant to the synthesis of various biologically active compounds. As a 1,3-amino alcohol, it can be used to create analogues of existing drugs or to explore novel chemical space in drug discovery programs.

Experimental Protocols for Comparative Analysis

To objectively compare these two amino alcohols, a series of well-defined experiments are necessary. Below are protocols for key analytical and physicochemical characterizations.

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Causality behind Experimental Choices: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The choice of a chiral stationary phase (CSP) is critical, as it must be able to form transient diastereomeric complexes with the analytes, allowing for their separation. Derivatization with a UV-active agent is often necessary if the native compound lacks a strong chromophore, enhancing detection sensitivity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the amino alcohol into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., isopropanol/hexane mixture).

  • Derivatization (if necessary):

    • To 1 mL of the sample solution, add a derivatizing agent such as 3,5-dinitrobenzoyl chloride in the presence of a non-chiral tertiary amine base (e.g., triethylamine).

    • Allow the reaction to proceed to completion, then quench and extract the derivatized product.

  • HPLC Conditions:

    • Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v), with a small amount of an amine modifier like diethylamine to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the derivatizing group (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for both the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] * 100

Comparative NMR Spectroscopy

Causality behind Experimental Choices: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and environment of the atoms within a molecule. Comparing the spectra of the two isomers will highlight differences in chemical shifts and coupling constants arising from the different positions of the amino and hydroxyl groups.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of each amino alcohol in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in separate NMR tubes.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Pay close attention to the chemical shifts and splitting patterns of the protons on the carbon atoms bearing the amino and hydroxyl groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

    • Note the chemical shifts of the carbon atoms, particularly C1, C2, and C4.

  • Spectral Interpretation:

    • Compare the chemical shifts of corresponding protons and carbons in the two isomers. The electron-withdrawing effects of the -OH and -NH₂ groups will result in distinct chemical shifts depending on their location.

Visualization of Key Concepts

G cluster_0 (2S)-4-aminobutan-2-ol cluster_1 (S)-2-aminobutan-1-ol a Structure: CH3-CH(OH)-CH2-CH2-NH2 a_prop Key Features: - Secondary Alcohol - Primary Amine a->a_prop b Structure: CH3-CH2-CH(NH2)-CH2OH b_prop Key Features: - Primary Alcohol - Secondary Amine b->b_prop

Caption: Chemical structures and key functional group distinctions.

G start Start: Chiral Amino Alcohol Sample sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep derivatization Derivatization (Optional) (e.g., with DNB-Cl) sample_prep->derivatization hplc Chiral HPLC Analysis (e.g., Chiralcel OD-H) sample_prep->hplc If no derivatization derivatization->hplc detection UV Detection hplc->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis result Result: Enantiomeric Purity (% ee) data_analysis->result

Sources

A Senior Application Scientist's Guide to Chiral GC Analysis of Volatile Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise enantiomeric separation of volatile amino alcohols is a critical analytical challenge. The pharmacological and toxicological profiles of enantiomers can differ significantly, making their accurate quantification essential for drug efficacy and safety. This guide provides an in-depth comparison of chiral gas chromatography (GC) methodologies for the analysis of these compounds, grounded in scientific principles and supported by experimental data. We will explore the nuances of chiral stationary phase selection, compare derivatization strategies, and provide detailed experimental protocols to empower you to develop robust and reliable analytical methods.

The Foundation of Chiral GC Separation: Understanding the Stationary Phase

The heart of any chiral GC separation is the chiral stationary phase (CSP). The ability of the CSP to form transient diastereomeric complexes with the enantiomers of the analyte is the basis of chiral recognition.[1][2] For volatile amino alcohols, two classes of CSPs have proven to be particularly effective: cyclodextrin-based and amino acid-based columns.

Cyclodextrin-Based Chiral Stationary Phases: A Versatile Workhorse

Cyclodextrins are cyclic oligosaccharides that possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[3] This unique geometry allows for chiral recognition through a combination of inclusion complexation and surface interactions.[4] The analyte, or a portion of it, can enter the hydrophobic cavity, while the polar amino and hydroxyl groups can interact with the hydroxyl groups on the rim of the cyclodextrin via hydrogen bonding.

Derivatization of the native cyclodextrin hydroxyl groups with various functional groups (e.g., alkyl, acetyl, trifluoroacetyl) significantly enhances their enantioselective capabilities by modifying the steric and electronic properties of the chiral selector.[5]

Key Considerations for Cyclodextrin CSPs:

  • Cavity Size: The size of the cyclodextrin (α, β, or γ) influences which analytes can be effectively retained and separated. β-cyclodextrins are often a good starting point for many volatile amino alcohols.[3]

  • Derivatization: The type and degree of derivatization on the cyclodextrin rim are critical for selectivity. Permethylated and trifluoroacetylated cyclodextrins are common choices.

  • Temperature Optimization: Lowering the GC oven temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution, albeit with longer analysis times.[3]

Amino Acid-Based Chiral Stationary Phases: Mimicking Biological Recognition

Chiral stationary phases derived from amino acids, such as L-valine tert-butylamide bonded to a polysiloxane backbone (e.g., Chirasil-Val), offer another powerful approach for separating amino alcohol enantiomers.[4][6] The chiral recognition mechanism primarily relies on hydrogen bonding and dipole-dipole interactions between the analyte and the chiral selector.[2] The amide linkages in the stationary phase provide sites for these interactions.

Advantages of Amino Acid-Based CSPs:

  • High Enantioselectivity: These phases can exhibit excellent resolution for derivatized amino-containing compounds.

  • Robustness: Modern bonded phases offer good thermal stability.

The Critical Role of Derivatization in Volatile Amino Alcohol Analysis

Due to their polarity and propensity for hydrogen bonding, volatile amino alcohols often exhibit poor peak shapes and tailing in GC analysis. Derivatization is therefore a crucial step to:

  • Increase Volatility: By masking the polar -OH and -NH2 groups, derivatization reduces intermolecular hydrogen bonding and increases the vapor pressure of the analytes.[7][8]

  • Improve Chromatographic Performance: Derivatized analytes are less likely to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks.[7]

  • Enhance Enantioselectivity: The choice of derivatizing agent can significantly influence the separation of enantiomers on a chiral stationary phase.

Comparison of Common Derivatization Reagents

The selection of the appropriate derivatizing agent is a critical experimental choice that can dramatically impact the success of the chiral separation. Below, we compare two of the most effective and widely used reagents for amino alcohols: trifluoroacetic anhydride (TFAA) and isopropyl isocyanate.

Table 1: Comparison of Trifluoroacetic Anhydride (TFAA) and Isopropyl Isocyanate as Derivatizing Agents for Chiral GC Analysis of Amines.

FeatureTrifluoroacetic Anhydride (TFAA)Isopropyl Isocyanate
Reaction Forms N-trifluoroacetyl derivatives.Forms N-isopropylurea derivatives.
Volatility of Derivatives HighModerate
Detector Response (FID) Generally goodGenerally good
Enantioselectivity Effective for many amines.Often provides higher enantioselectivity due to the formation of additional hydrogen bonding sites (urethane group).[9]
Reaction Conditions Typically rapid and can be performed at room temperature or with gentle heating.May require slightly longer reaction times or gentle heating.
Byproducts Trifluoroacetic acid (volatile)None
Experimental Data: A Head-to-Head Comparison

The following table presents experimental data comparing the separation of various chiral amines after derivatization with TFAA and isopropyl isocyanate on a diproline-based chiral stationary phase. This data highlights the significant impact the choice of derivatizing agent can have on the resolution of enantiomers.

Table 2: Separation and Resolution Factors for Derivatized Chiral Amines on a Diproline-Based Chiral Stationary Phase. [9]

AnalyteDerivatizing AgentRetention Factor (k'2)Separation Factor (α)Resolution (Rs)
α-MethylbenzylamineTFAA2.311.051.15
Isopropyl Isocyanate3.541.071.68
1-AminoindanTFAA3.121.061.35
Isopropyl Isocyanate4.881.081.95
2-AminoheptaneTFAA1.891.030.85
Isopropyl Isocyanate2.761.041.22
2-AminooctaneTFAA2.451.041.02
Isopropyl Isocyanate3.611.051.58

Data adapted from Berthod, A., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1192(1), 133-140.

As the data clearly indicates, derivatization with isopropyl isocyanate consistently resulted in higher separation and resolution factors for the tested amines, demonstrating its superior performance for these specific analytes on this particular chiral stationary phase.[9] This is attributed to the additional hydrogen bonding interactions facilitated by the urethane group formed during derivatization.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, step-by-step methodologies for the derivatization of volatile amino alcohols for chiral GC analysis. These protocols are designed to be self-validating systems, ensuring reproducible and reliable results.

Protocol 1: N-Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

This protocol is a robust method for the derivatization of primary and secondary amino groups in volatile amino alcohols.

Materials:

  • Volatile amino alcohol sample (approx. 1-2 mg)

  • Dichloromethane (CH2Cl2), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Nitrogen gas, high purity

  • Vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.5 mg of the amino alcohol into a clean, dry vial.[9]

  • Reagent Addition: Add 0.4 mL of anhydrous dichloromethane to the vial, followed by 0.2 mL of trifluoroacetic anhydride.[9]

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes.[9] For less reactive amino alcohols, gentle heating (e.g., 60 °C for 15-30 minutes) may be required.

  • Solvent and Excess Reagent Removal: After the reaction is complete, remove the cap and evaporate the solvent and excess TFAA under a gentle stream of high-purity nitrogen.

  • Reconstitution: Re-dissolve the dried residue in a suitable volume of an appropriate solvent (e.g., dichloromethane or ethyl acetate) for GC injection.

Protocol 2: Silylation with MTBSTFA

Silylation is another effective derivatization technique, particularly for hydroxyl groups, and can also be used for amino groups. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[8]

Materials:

  • Volatile amino alcohol sample (approx. 1 mg)

  • Acetonitrile, anhydrous

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Place a known amount of the amino alcohol sample (e.g., 50 µL of a solution) into a vial and evaporate to dryness under a gentle stream of nitrogen.[8]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.[8]

  • Reaction: Cap the vial tightly and heat at 100 °C for 2-4 hours to ensure complete derivatization.[8]

  • Cooling and Injection: After the reaction is complete, cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizing the Workflow: From Sample to Separation

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in the chiral GC analysis of volatile amino alcohols.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Volatile Amino Alcohol Sample Dried_Sample Dried Sample Sample->Dried_Sample Evaporation Derivatized_Sample Derivatized Sample Dried_Sample->Derivatized_Sample Reagent Derivatization Reagent (e.g., TFAA, MTBSTFA) Reagent->Derivatized_Sample Reaction GC_Injection GC Injection Derivatized_Sample->GC_Injection Chiral_Column Chiral GC Column GC_Injection->Chiral_Column Separation Detection Detection (FID/MS) Chiral_Column->Detection Chiral_Recognition_Mechanism cluster_enantiomers Enantiomers cluster_complexes Transient Diastereomeric Complexes R_Enantiomer R-Enantiomer R_Complex [CSP - R-Enantiomer] R_Enantiomer->R_Complex S_Enantiomer S-Enantiomer S_Complex [CSP - S-Enantiomer] S_Enantiomer->S_Complex CSP Chiral Stationary Phase (e.g., Cyclodextrin) CSP->R_Complex CSP->S_Complex Separation Differential Retention & Separation R_Complex->Separation S_Complex->Separation

Figure 2: Conceptual diagram of the chiral recognition mechanism.

Conclusion and Future Perspectives

The successful chiral GC analysis of volatile amino alcohols hinges on the judicious selection of both the chiral stationary phase and the derivatization strategy. Cyclodextrin-based and amino acid-based CSPs offer complementary selectivities, and a thorough understanding of their interaction mechanisms is key to method development. Derivatization is an indispensable step, with reagents like TFAA and isopropyl isocyanate providing effective means to enhance volatility and chromatographic performance, often with a significant impact on enantioselectivity.

The experimental data and protocols presented in this guide provide a solid foundation for researchers to develop and optimize their own chiral separation methods. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the development of novel chiral stationary phases with enhanced selectivity and thermal stability will remain an active area of research. Furthermore, the exploration of new derivatization reagents that offer milder reaction conditions and improved detector response will continue to advance the field of chiral GC analysis.

References

  • Berthod, A., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1192(1), 133-140. [Link]

  • Valdez, C. A. (2016). Chiral Analyses of Ephedrines. Pace University DigitalCommons@Pace. [Link]

  • Lin, D.-L., et al. (2004). Enantiomeric Analysis of Ephedrines and Norephedrines. Federal Aviation Administration. [Link]

  • Phenomenex. (2022). Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. [Link]

  • Layton, S. E. (2003). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Restek Corporation. (n.d.). GC Derivatization. [Link]

  • Al-Saeed, M. M., et al. (2019). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography–high-resolution mass spectrometry approach. Journal of Separation Science, 42(14), 2449-2457. [Link]

  • Zahradníčková, H., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Journal of Separation Science, 32(21), 3708-3716. [Link]

  • Betz, J. M., et al. (1997). Chiral gas chromatographic determination of ephedrine-type alkaloids in dietary supplements containing Má Huáng. Journal of AOAC International, 80(2), 303-315. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 123-132. [Link]

  • Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. [Link]

  • Silva, J. P., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1968. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Bhanger, M. I., et al. (2022). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(4), 139. [Link]

  • Gelest, Inc. (n.d.). Techniques for Silylation. [Link]

  • Valdez, C. A., et al. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection by GC-MS. OSTI.GOV. [Link]

  • Blumberg, L. M., & Klee, M. S. (2014). General retention parameters of chiral analytes in cyclodextrin gas chromatographic columns. Journal of Chromatography A, 1345, 159-167. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Bicchi, C., et al. (2014). General retention parameters of chiral analytes in cyclodextrin gas chromatographic columns. Journal of Chromatography A, 1345, 159-167. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 183-207. [Link]

  • Beesley, T. E. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 41(8), 346-353. [Link]

  • Šimek, P., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Journal of Separation Science, 32(21), 3708-3716. [Link]

  • Bishop, S. C., et al. (2023). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. Molecules, 28(15), 5707. [Link]

  • Brückner, H., & Pätzold, R. (2004). 1.1.3. Chiral separation of amino acids by gas chromatography. Enantiomer, 9(1-2), 1-17. [Link]

  • Islam, A., & Darbre, A. (1969). Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters. Journal of Chromatography A, 43, 11-24. [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. [Link]

  • Majidano, S. A., et al. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. Chromatographia, 73(7-8), 701-708. [Link]

  • DeRienz, K. M., et al. (2017). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of Analytical Toxicology, 41(6), 515-524. [Link]

  • Al-Saeed, M. M. (2015). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 7(19), 8196-8205. [Link]

  • Li, Z.-B., et al. (2024). The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H8-BINOL Vesicles Enantioselectively Recognize Amino Alcohols. Molecules, 29(10), 2357. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

Sources

Benchmarking Purity: Optical Rotation vs. Alternatives for (S)-4-Amino-2-Butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-amino-2-butanol hydrochloride (CAS: 39884-48-5 for free base) is a critical chiral building block used in the synthesis of various pharmaceutical intermediates. While Optical Rotation (OR) remains the traditional "quick-release" standard for purity, its reliability for small aliphatic amino alcohols is increasingly questioned due to low specific rotation magnitudes and high solvent sensitivity.

This guide objectively compares the industry-standard Polarimetry workflow against the robust alternative of Derivatized Chiral HPLC . We provide experimental protocols to establish a self-validating quality system, arguing that while OR is faster, Chiral HPLC is the necessary "Gold Standard" for establishing the primary reference material.

Part 1: The Challenge of the Standard (Optical Rotation)

The Problem with Small Aliphatic Amino Alcohols

For molecules like (S)-4-amino-2-butanol, the specific rotation


 is often low (typically 

to

depending on concentration), making it highly susceptible to:
  • Solvent Effects: Hydrogen bonding in water vs. ethanol can significantly shift or even invert the sign of rotation.

  • pH Sensitivity: The ratio of free base to hydrochloride salt in solution alters the electronic environment of the chiral center.

  • Temperature Fluctuations: Conformational flexibility in the alkyl chain leads to temperature-dependent population shifts, altering the observed rotation.

Standard Operating Procedure: Polarimetry

If you must use OR as a lot-release standard, strict adherence to the following protocol is required to minimize variance.

Protocol A: Polarimetric Measurement

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell Path Length: 100 mm (1 dm).

  • Temperature: 20°C

    
     0.5°C (Thermostated).
    
  • Solvent: Deionized Water (preferred for HCl salt) or Methanol.

  • Concentration: 1.0 g/100 mL (

    
    ).
    

Critical Warning: Literature values for this specific isomer are often scarce or contradictory. Do not rely on a single literature value. You must characterize your first "Gold Standard" lot via Chiral HPLC (see Part 2) and measure its rotation to establish your internal specification.

Part 2: The Superior Alternative (Chiral HPLC)

Because (S)-4-amino-2-butanol lacks a strong UV chromophore (no aromatic rings), direct Chiral HPLC with UV detection is impossible without derivatization or specialized detectors (CAD/ELSD).

Alternative 1: Pre-Column Derivatization (Recommended)

Reacting the amine with a chromophore-tagging agent (e.g., OPA or Marfey's Reagent) allows for high-sensitivity UV detection and enhanced chiral separation.

Alternative 2: Direct Detection (CAD/ELSD)

Using Charged Aerosol Detection (CAD) allows for the analysis of the underivatized salt, but requires specialized hardware and often suffers from lower sensitivity to minor enantiomeric impurities compared to UV-derivatized methods.

Part 3: Comparative Analysis

The following table contrasts the performance of the Traditional Standard (OR) against the Modern Alternative (Derivatized HPLC).

FeatureOptical Rotation (Standard) Derivatized Chiral HPLC (Alternative)
Specificity Low. Cannot distinguish enantiomeric excess from other chiral impurities.High. Separates (S)-enantiomer, (R)-enantiomer, and chemical impurities.
Sensitivity Low. Requires high concentration (

). Poor at detecting <1% enantiomeric impurity.
High. Can detect <0.1% enantiomeric impurity.
Throughput High. < 5 minutes per sample.Medium. 30-45 mins (including derivatization).
Robustness Low. Affected by moisture, temp, and salt stoichiometry.High. Internal standards and resolution checks ensure accuracy.
Cost Low (Instrument + Solvent).High (Columns + Derivatization Reagents).

Verdict: Use Chiral HPLC for initial characterization and periodic validation. Use Optical Rotation only for routine lot-to-lot consistency checks after the method has been correlated with HPLC data.

Part 4: Experimental Protocols

Workflow 1: Establishing the "Gold Standard"

This self-validating system ensures that your Optical Rotation values are grounded in reality.

AnalysisWorkflow Start Incoming Raw Material (S)-4-amino-2-butanol HCl Deriv Derivatization (FDAA / Marfey's Reagent) Start->Deriv HPLC Chiral HPLC Analysis (C18 Column, UV 340nm) Deriv->HPLC Decision Enantiomeric Excess > 99.5%? HPLC->Decision MeasureOR Measure Optical Rotation (Define Internal Spec) Decision->MeasureOR Yes Reject Reject / Recrystallize Decision->Reject No Release Release Lot & Update CoA MeasureOR->Release

Caption: Logical workflow for validating the optical purity of (S)-4-amino-2-butanol HCl using HPLC as the primary gatekeeper.

Detailed Protocol: Derivatization with FDAA (Marfey's Reagent)

This method is cited for similar amino alcohols to ensure high sensitivity [1][3].

  • Reagent Prep: Prepare a 1% solution of 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

  • Reaction: Mix 50

    
    L of sample solution (50 mM in water) with 100 
    
    
    
    L of FDAA solution and 20
    
    
    L of 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20

    
    L of 1M HCl to stop the reaction.
    
  • Analysis: Inject onto a standard C18 HPLC column.

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile (Gradient 10-50% B).

    • Detection: UV at 340 nm.

    • Result: The (S)-amine will form a diastereomer with the L-FDAA that elutes distinctly from the (R)-amine-L-FDAA complex.

Part 5: Troubleshooting & Data Interpretation

Scenario: Discrepancy between OR and HPLC

Observation: The Optical Rotation is lower than expected (


 instead of 

), but HPLC shows 99.9% purity. Root Cause:
  • Hygroscopicity: The HCl salt is hygroscopic. Absorbed water lowers the effective concentration (

    
    ), artificially depressing the observed rotation.
    
  • Correction: Measure the water content (Karl Fischer titration) and calculate the rotation based on the dry weight.

Visualization of Method Selection

When to use which method in a drug development lifecycle:

MethodSelection Discovery Early Discovery (mg scale) Method1 Chiral HPLC (Deriv) Essential for Specificity Discovery->Method1 No Reference Std ProcessDev Process Dev (kg scale) ProcessDev->Method1 Impurity Profiling Method2 Optical Rotation Acceptable for Consistency ProcessDev->Method2 Correlating Data Manufacturing GMP Production (Ton scale) Manufacturing->Method1 Periodic Re-validation Manufacturing->Method2 Routine Release

Caption: Lifecycle approach to analytical method selection for chiral amino alcohols.

References

  • BenchChem. "Analytical Methods for the Characterization of 4-Aminopentan-2-ol (Analogous Amino Alcohol Protocols)." BenchChem Application Notes. Accessed Feb 2026.[1] Link

  • Thermo Scientific Chemicals. "4-Amino-2-butanol, 98% Product Specifications and Safety Data." Fisher Scientific.[2] Accessed Feb 2026.[1] Link

  • Li, B., et al. "Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography." RSC Advances, 2017. (Demonstrates Marfey's reagent methodology for amino alcohols). Link

  • Sigma-Aldrich. "4-Aminobutan-2-one hydrochloride (Precursor/Related Structure) Product Data."[3] MilliporeSigma. Accessed Feb 2026.[1] Link

  • Hyun, M.H., et al. "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine amino acid optical purity." Journal of Chromatography A, 2012. (Validates the superiority of HPLC over Polarimetry). Link

Sources

Safety Operating Guide

Personal protective equipment for handling (2S)-4-aminobutan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Architecture

(2S)-4-aminobutan-2-ol hydrochloride (CAS: 1255240-50-6 for the salt form) is a valuable chiral building block.[1] While the hydrochloride salt form reduces the volatility associated with its free amine precursor, it introduces specific handling challenges that are often underestimated in discovery chemistry: hygroscopicity and dust inhalation risks .

As a Senior Application Scientist, I categorize this material not just by its GHS classification, but by its behavior in the lab. It is a hygroscopic irritant that can degrade into a sticky, corrosive paste upon exposure to ambient humidity.[1]

Core Hazard Profile
  • Health (GHS): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A/Eye Dam. 1 (H319/H318), STOT SE 3 (H335 - Respiratory Irritation).[1]

  • Physical: Hygroscopic solid.[1] Absorbs atmospheric water rapidly, altering stoichiometry and creating corrosive residues.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific permeation risks of amino-alcohol salts and their common solvents (e.g., Methanol, DMSO).

PPE CategorySpecificationRationale & Causality
Hand Protection Double Nitrile Gloves (Inner: 0.11 mm, Outer: 0.14 mm+)Why: Solid salts do not permeate nitrile instantly, but perspiration or ambient moisture solubilizes the salt on the glove surface, facilitating permeation. Double gloving provides a "breakthrough buffer."[1]
Eye Protection Chemical Goggles (Indirect Venting)Alternative: Safety Glasses + Face ShieldWhy: The fine powder nature of the HCl salt poses a high risk of airborne dust entering the eye, where it dissolves to form an acidic, corrosive solution. Standard safety glasses allow dust entry from the sides.[1]
Respiratory Engineering Control Primary (Fume Hood).Backup: N95/P2 RespiratorWhy: Inhalation of the dust causes immediate bronchial irritation.[1] If weighing outside a hood (not recommended), a fitted respirator is mandatory.[1]
Body Defense Lab Coat (High-Neck, Cotton/Poly) + Tyvek SleevesWhy: Hygroscopic dust settles on forearms.[1] When you lean on a bench later, body sweat activates the salt, causing contact dermatitis on the wrists/forearms.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding to the next.

Phase A: Preparation & Engineering Controls[2]
  • Sash Verification: Verify fume hood face velocity is between 80–100 fpm.[1]

    • Validation: Tape a small tissue strip to the sash; it must be pulled inward steadily, not fluttering violently (turbulence) or hanging limp (low flow).[1]

  • Humidity Control: Because the substance is hygroscopic, minimize exposure time.[1][2] If ambient humidity is >60%, consider using a glove bag or inert gas blanket.[1]

Phase B: Weighing & Transfer (Critical Step)

Static electricity often causes this powder to "jump" or cling to spatulas.[1]

  • Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before dispensing.[1]

  • The "Closed Transfer" Method:

    • Tare the weighing vial with its cap on.[1]

    • Open the stock container only inside the hood.

    • Transfer solid to the vial.

    • Cap the vial immediately before removing it from the hood to the balance.

    • Validation: No visible powder should remain on the threads of the vial. Wipe threads with a dry Kimwipe if necessary before capping.[1]

Phase C: Solubilization
  • Exothermic Check: Dissolving amino alcohol salts in water or methanol can be mildly exothermic.[1] Add solvent slowly.[1]

  • Pressure Relief: If using a septum-capped vial, insert a bleed needle during solvent addition to prevent pressure buildup from heat or displacement.[1]

Emergency Response & Decontamination

Scenario: Powder Spill inside Fume Hood[1]
  • Do NOT sweep dry. Dry sweeping generates dust aerosols.[1]

  • Cover: Gently cover the spill with a paper towel dampened with Isopropanol (IPA) .[1]

    • Why IPA? It wets the powder without dissolving it as aggressively as water, and it evaporates quickly after cleanup.

  • Wipe: Wipe inward from the perimeter to the center.

  • pH Check: Wipe the surface with a wet pH strip to validate that no acidic residue remains.[1]

Scenario: Skin/Eye Contact[1][4][5][6][7]
  • Eyes: Flush for 15 minutes minimum .[1][3][4] The HCl salt creates an acidic environment; immediate dilution is critical to prevent corneal opacity.

  • Skin: Wash with soap and water.[1][4] Do not use solvents (ethanol/DMSO) to clean skin, as they may enhance transdermal absorption of the amine.

Waste Disposal Strategy

Cradle-to-Grave Logic: The "dilute and pour" method is obsolete and often illegal for amino salts due to nitrogen loading in waterways.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Solid Organic Amines."[1]

  • Liquid Waste:

    • Segregate into "Halogenated Organic Solvents" if dissolved in DCM/Chloroform.[1]

    • Segregate into "Non-Halogenated" if in Methanol/Ethanol.[1]

  • Destruction: The preferred method is Incineration at a permitted facility.[1] This ensures thermal destruction of the chiral backbone and safe scrubbing of the HCl component.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling (2S)-4-aminobutan-2-ol HCl RiskAssess Risk Assessment: Is Humidity > 60%? Start->RiskAssess GloveBox Use Glove Box / Inert Bag RiskAssess->GloveBox Yes FumeHood Use Fume Hood (Check Sash Flow) RiskAssess->FumeHood No PPE_Check PPE Validation: Gloves (Double Nitrile) Eyes (Goggles) GloveBox->PPE_Check FumeHood->PPE_Check Weighing Weighing Protocol: Use Closed Transfer Method PPE_Check->Weighing SpillCheck Did a Spill Occur? Weighing->SpillCheck Cleanup Decon Protocol: 1. Cover with IPA-damp towel 2. Wipe Inward 3. pH Test Surface SpillCheck->Cleanup Yes Process Proceed to Solubilization (Vent Pressure) SpillCheck->Process No Disposal Disposal: Segregate as Organic Amine Waste (No Drain Disposal) Cleanup->Disposal Process->Disposal

Caption: Operational logic flow for handling hygroscopic amine salts, highlighting environmental checks and spill response loops.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press.[1][6] [Link]

  • PubChem. (2023).[1] Compound Summary: (2S)-4-aminobutan-2-ol.[1][7] National Center for Biotechnology Information.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 4-aminobutan-2-ol.[1] [Link][1]

Sources

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